molecular formula C23H20ClF3N4O5 B610102 Zerencotrep CAS No. 1628287-16-0

Zerencotrep

Cat. No.: B610102
CAS No.: 1628287-16-0
M. Wt: 524.9 g/mol
InChI Key: PRJHEJGMSOBHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pico-145 (also known as HC-608) is a novel, high-potency, and selective small-molecule inhibitor of Transient Receptor Potential Canonical 1/4/5 (TRPC1/4/5) channels . It exhibits remarkable potency, with IC50 values in the picomolar to low nanomolar range, and demonstrates significant selectivity for TRPC1/4/5 channels over other TRP channel subtypes and a variety of other investigated channels . Its high affinity and specificity make it an exceptional chemical probe for investigating the complex roles of TRPC1/4/5 channels. The core mechanism of action of Pico-145 involves direct interaction with the TRPC1/4/5 channels. Structural studies using cryo-electron microscopy have revealed that Pico-145 binds to a conserved lipid-binding site located between the transmembrane domains of adjacent subunits . At this site, it functions by displacing a bound phospholipid, thereby stabilizing the channel in a closed, non-conductive state and preventing cation influx . This membrane-delimited action is rapid and reversible . Pico-145 acts as a competitive antagonist, effectively inhibiting channel activation by various stimuli, including the potent agonist (-)-englerin A, sphingosine-1-phosphate (S1P), and carbachol . In research applications, Pico-145 is a powerful tool for elucidating the physiological and pathophysiological roles of TRPC1/4/5 channels. It has been shown to potently inhibit the muscarinic receptor-induced cation current (mICAT) and related calcium signaling in cells such as intestinal smooth muscle cells, effectively modulating processes like postprandial intestinal motility . Furthermore, its utility extends to studies of the channels' implications in a wide spectrum of biological contexts, including cancer cell sensitivity, anxiety, epilepsy, pain, and kidney disease . As a research tool, Pico-145 is characterized by its oral bioavailability and efficacy in in vivo models, allowing for robust target validation studies . This product is intended for research purposes only and is not for diagnostic or therapeutic human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJHEJGMSOBHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: Discovery and Synthesis of Zerencotrep (Pico145)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zerencotrep, also known as Pico145, is a highly potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. Its discovery has provided the scientific community with a valuable pharmacological tool to investigate the physiological and pathological roles of these ion channels. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a detailed, three-step synthesis of this compound. The experimental protocols for the key biological assays used in its characterization, including intracellular calcium imaging and whole-cell patch-clamp recordings, are also detailed. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Discovery and Mechanism of Action

This compound (Pico145) was identified through dedicated research efforts aimed at developing potent and selective inhibitors for TRPC1/4/5 channels to facilitate a better understanding of their functions and to explore their therapeutic potential.[1][2] These channels are calcium-permeable, non-selective cation channels implicated in a variety of physiological processes and disease states, including epilepsy, anxiety, pain, and cardiac remodeling.[3][4]

The discovery of this compound was a significant breakthrough, offering a tool with picomolar potency and high selectivity for TRPC1/4/5 channels over other TRP channels such as TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8.[5][6][7] It effectively inhibits TRPC1/4/5 channels activated by agonists like (-)-englerin A and sphingosine 1-phosphate (S1P).[5][6] The mechanism of inhibition is believed to be through binding to a conserved site on the TRPC subunits, which stabilizes the closed state of the channel and blocks calcium influx.[1]

Signaling Pathway of TRPC1/4/5 Inhibition by this compound

The following diagram illustrates the inhibitory effect of this compound on TRPC1/4/5 channel activity.

Zerencotrep_Signaling_Pathway This compound (Pico145) Signaling Pathway cluster_activation Channel Activation cluster_inhibition Channel Inhibition Agonist Agonist (e.g., (-)-englerin A, S1P) TRPC1_4_5 TRPC1/4/5 Channel (Open State) Agonist->TRPC1_4_5 binds & activates Ca_Influx Ca²⁺ Influx TRPC1_4_5->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response This compound This compound (Pico145) TRPC1_4_5_Closed TRPC1/4/5 Channel (Closed State) This compound->TRPC1_4_5_Closed binds & stabilizes No_Ca_Influx No Ca²⁺ Influx TRPC1_4_5_Closed->No_Ca_Influx No_Cellular_Response Inhibition of Cellular Response No_Ca_Influx->No_Cellular_Response

Caption: Inhibition of TRPC1/4/5 channels by this compound.

Quantitative Data

The inhibitory potency of this compound (Pico145) has been quantified across various TRPC channel subtypes and activation mechanisms. The following table summarizes the key IC50 values.

Target ChannelActivatorIC50 (nM)Cell LineReference
TRPC4(-)-englerin A0.349HEK 293[5][6]
TRPC5(-)-englerin A1.3HEK 293[5][6]
TRPC4-TRPC1(-)-englerin A0.03HEK 293 Tet+[5][6]
TRPC5-TRPC1(-)-englerin A0.2HEK 293 Tet+[5][6]
TRPC4-TRPC1Sphingosine 1-phosphate (S1P)0.011HEK 293[6]
EA-sensitive cancer cellsEndogenous0.11Hs578T[6]

Chemical Synthesis of this compound (Pico145)

This compound can be synthesized in a straightforward three-step process from commercially available starting materials.[4] The synthesis involves the sequential alkylation and arylation of a xanthine core.

Synthetic Scheme

The overall synthetic route is depicted in the diagram below.

Zerencotrep_Synthesis This compound (Pico145) Synthesis Workflow Start 8-bromo-3-methylxanthine Step1 Step 1: Alkylation with 3-chloro-1-propanol Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Alkylation with 4-chlorobenzyl chloride Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Arylation with 3-(trifluoromethoxy)phenol Intermediate2->Step3 This compound This compound (Pico145) Step3->this compound

Caption: Three-step synthesis of this compound (Pico145).

Experimental Protocol for Synthesis

Step 1: Synthesis of 8-bromo-1-(3-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • To a suspension of 8-bromo-3-methylxanthine in dimethylacetamide, add 3-chloro-1-propanol.

  • Heat the mixture to 110 °C.

  • Apply a vacuum (200-400 mbar) and stir the reaction at 110 °C until the starting material is consumed (monitoring by TLC or LC-MS).

  • After completion, cool the reaction mixture to 80 °C and filter.

  • To the filtrate, add water at 90 °C, followed by the addition of sodium bicarbonate.

  • Cool the mixture to 70 °C and add seed crystals to induce crystallization.

  • Further cool the suspension to promote precipitation, isolate the product by filtration, wash with water, and dry under reduced pressure.

Step 2: Synthesis of 8-bromo-7-(4-chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Suspend the product from Step 1 in dimethylacetamide and heat to 85 °C.

  • Add a solution of 4-chlorobenzyl chloride in dimethylacetamide.

  • Add diisopropylethylamine and continue stirring at 85 °C until the starting material is consumed.

  • Upon completion, add hydrochloric acid.

  • Cool the mixture and induce crystallization.

  • Isolate the product by filtration, wash, and dry.

Step 3: Synthesis of this compound (Pico145)

  • Suspend the product from Step 2 in N-methyl-2-pyrrolidone.

  • Add 3-(trifluoromethoxy)phenol and heat the mixture to 120 °C under reduced pressure (200-400 mbar).

  • Stir at this temperature until the starting material is consumed.

  • Cool the reaction mixture to 80 °C, filter, and add acetonitrile to the filtrate.

  • Add water to induce precipitation, then cool to 58 °C and add seed crystals.

  • Cool the suspension further, isolate the final product by filtration, wash with water, and dry under reduced pressure to yield this compound.

Key Experimental Protocols for Biological Characterization

The biological activity of this compound was primarily characterized using intracellular calcium measurements and electrophysiological recordings.

Intracellular Calcium ([Ca²⁺]i) Measurements

This protocol is adapted for use with HEK293 cells expressing the target TRPC channels.

Materials:

  • HEK293 cells expressing the TRPC channel of interest

  • 96-well clear-bottomed, black plates

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, and 10 mM HEPES (pH 7.4 with NaOH)

  • Fluorescence plate reader

Procedure:

  • Seed HEK293 cells at 90% confluency into 96-well plates 24 hours prior to the experiment.

  • Prepare a loading solution of 2 µM Fura-2 AM with 0.01% Pluronic F-127 in SBS.

  • Wash the cells twice with SBS.

  • Incubate the cells with the Fura-2 AM loading solution for 1 hour at 37 °C.

  • Wash the cells twice with SBS.

  • Add this compound (Pico145) or vehicle control at desired concentrations and incubate for 30 minutes.

  • Measure the fluorescence using a plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Add the TRPC channel agonist (e.g., (-)-englerin A or S1P) and record the change in fluorescence ratio (340/380 nm) over time.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for recording ion channel currents from HEK293 cells expressing TRPC channels.

Materials:

  • HEK293 cells expressing the TRPC channel of interest on glass coverslips

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

  • Extracellular (bath) solution: Same as SBS for calcium imaging.

  • Intracellular (pipette) solution: 140 mM CsCl, 10 mM HEPES, 4 mM Mg-ATP, 0.2 mM Na-GTP, 10 mM BAPTA, pH 7.2 with CsOH.

Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Hold the cell at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Perfuse the cell with the TRPC channel agonist to activate the channels and record the current.

  • Apply this compound (Pico145) at various concentrations to the bath solution and record the inhibition of the agonist-induced current.

  • Wash out the compound to observe the reversibility of inhibition.

Conclusion

This compound (Pico145) is a powerful and selective tool for the study of TRPC1/4/5 channels. Its high potency and well-defined synthesis make it an accessible compound for the research community. The detailed protocols provided in this guide are intended to facilitate the replication and extension of the key experiments that led to its characterization, thereby promoting further investigation into the roles of TRPC1/4/5 channels in health and disease.

References

The Pivotal Role of TRPC1/4/5 Channels in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels are a subfamily of non-selective cation channels that are critical players in cellular signal transduction.[1][2][3] These channels, permeable to both Na+ and Ca2+, are integral to converting a myriad of extracellular stimuli into intracellular calcium signals and changes in membrane potential, thereby modulating a vast array of physiological and pathophysiological processes.[4][5] This technical guide provides an in-depth exploration of TRPC1/4/5 channels, tailored for researchers, scientists, and drug development professionals. We delve into their molecular architecture, biophysical and pharmacological properties, and their intricate roles in key cellular signaling pathways. Furthermore, this document offers detailed, step-by-step protocols for essential experimental techniques used to investigate these channels, complemented by visual diagrams to elucidate complex signaling cascades and experimental workflows.

Introduction to TRPC1/4/5 Channels

Structure and Assembly

The TRPC family is subdivided into two main groups based on sequence homology: TRPC1/4/5 and TRPC3/6/7.[3] TRPC channels are tetrameric protein complexes, with each subunit possessing six transmembrane domains (S1-S6), and intracellular N- and C-termini.[6] TRPC4 and TRPC5 can form functional homomeric channels.[7][8] In contrast, TRPC1 does not readily form functional homomeric channels and is predominantly found in heteromeric assemblies with TRPC4 and TRPC5.[2][7] These heteromeric channels, such as TRPC1/4 and TRPC1/5, exhibit distinct biophysical properties compared to their homomeric counterparts, particularly in terms of ion permeability and single-channel conductance.[6][9] The formation of heteromers significantly diversifies the functional landscape of TRPC channels in native tissues.[10]

Physiological and Pathophysiological Roles

TRPC1/4/5 channels are ubiquitously expressed and implicated in a wide range of physiological functions, including synaptic transmission, neuronal development, and smooth muscle contraction.[1][11] Their dysregulation is linked to a growing number of pathologies. For instance, they are involved in neurodegenerative disorders like Parkinson's and Huntington's disease, as well as in epilepsy and anxiety.[12][13][14] In the cardiovascular system, they contribute to cardiac remodeling and hypertension.[15] Furthermore, their role in cancer progression, particularly in cell migration and proliferation, has made them attractive targets for novel anti-cancer therapies.[2][15]

Biophysical and Pharmacological Properties

Biophysical Characteristics

The biophysical properties of TRPC1/4/5 channels, such as single-channel conductance and ion permeability, are crucial for their function. These properties can vary depending on the subunit composition of the channel. The inclusion of the TRPC1 subunit in heteromeric channels, for example, has been shown to reduce Ca2+ permeability.[9]

Table 1: Biophysical Properties of TRPC1/4/5 Channels

Channel CompositionSingle-Channel Conductance (pS)Relative Ion Permeability (PCa/PNa)Reference(s)
TRPC1 (reconstituted)5.0 ± 0.7 and 22.8 ± 2.0Non-selective[16]
TRPC4 (homomeric)Not specified in provided search results1.05[15]
TRPC5 (homomeric)Not specified in provided search results1.79 - 9.53[15]
TRPC1/4 (heteromeric)Not specified in provided search resultsLower than homomeric TRPC4[9]
TRPC1/5 (heteromeric)Not specified in provided search results0.53 ± 0.10[11]
Pharmacological Modulators

The study of TRPC1/4/5 channels has been significantly advanced by the discovery of small-molecule modulators. These compounds, including both activators and inhibitors, are invaluable tools for dissecting the physiological roles of these channels and for validating them as therapeutic targets.

Table 2: Activators of TRPC1/4/5 Channels

ActivatorTarget Channel(s)EC50Reference(s)
(-)-Englerin ATRPC4, TRPC5, TRPC1/4, TRPC1/57-11 nM[2][9]
RiluzoleTRPC5, TRPC1/59.2 µM[2][17]
Benzothiadiazine (BTD)TRPC5, TRPC1/5, TRPC4/51.4 µM[9]
MethylprednisoloneTRPC512 µM[9]

Table 3: Inhibitors of TRPC1/4/5 Channels

InhibitorTarget Channel(s)IC50Reference(s)
Pico145TRPC1/4, TRPC1/5, TRPC4, TRPC533 pM - 1.3 nM[5][9][18]
ML204TRPC4, TRPC5~1 µM[18][19]
ClemizoleTRPC5, TRPC41.1 µM (TRPC5), 6.4 µM (TRPC4)[9]
M084TRPC4, TRPC5, TRPC1/43.7 - 10.3 µM[9]
AC1903TRPC513.6 µM[9]

Role in Cellular Signaling Pathways

TRPC1/4/5 channels are activated downstream of various cell surface receptors, primarily G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Their activation is intricately linked to the phospholipase C (PLC) signaling cascade.

Gq/11-PLC Signaling Pathway

Stimulation of Gq/11-coupled GPCRs activates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While TRPC3/6/7 channels are directly activated by DAG, the activation mechanism for TRPC1/4/5 is more complex and appears to be DAG-independent.[20] Instead, IP3-mediated Ca2+ release from the endoplasmic reticulum (ER) and subsequent store depletion play a significant role in their activation, often involving the STIM1 protein.[12]

Gq_PLC_Pathway GPCR Gq/11-coupled Receptor Gq Gq/11 Protein GPCR->Gq Agonist Binding PLC Phospholipase Cβ (PLCβ) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binding ER Endoplasmic Reticulum (ER) STIM1 STIM1 ER->STIM1 Store Depletion Ca_ER Ca2+ IP3R->Ca_ER Release Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto TRPC145 TRPC1/4/5 Channel Ca_influx Ca2+ Influx TRPC145->Ca_influx Ca_influx->Ca_cyto STIM1->TRPC145 Activation

Caption: Gq/11-PLC signaling pathway leading to TRPC1/4/5 activation.

Gi/o Signaling Pathway

TRPC4 and TRPC5 channels are uniquely regulated by Gi/o-coupled GPCRs.[1][10] Activation of these receptors leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit can then directly interact with and activate TRPC4/5 channels.[1][21] This provides a distinct mechanism for TRPC4/5 activation that is independent of the canonical Gq/11-PLC pathway, although crosstalk between these pathways can occur.[21]

Gio_Pathway GPCR Gi/o-coupled Receptor Gio Gi/o Protein GPCR->Gio Agonist Binding G_alpha Gαi/o-GTP Gio->G_alpha Activation G_betagamma Gβγ Gio->G_betagamma TRPC45 TRPC4/5 Channel G_alpha->TRPC45 Direct Activation Cation_influx Cation Influx (Na+, Ca2+) TRPC45->Cation_influx Depolarization Membrane Depolarization Cation_influx->Depolarization

Caption: Gi/o signaling pathway for direct activation of TRPC4/5 channels.

Interaction with STIM1 and Store-Operated Calcium Entry

Stromal interaction molecule 1 (STIM1) is an ER-resident Ca2+ sensor that plays a pivotal role in store-operated calcium entry (SOCE).[22] Upon depletion of ER Ca2+ stores, STIM1 oligomerizes and translocates to ER-plasma membrane junctions where it can interact with and activate certain plasma membrane Ca2+ channels.[23] STIM1 has been shown to physically interact with and activate TRPC1, TRPC4, and TRPC5, linking ER store depletion to the activation of these channels.[22][24] This interaction is mediated by an electrostatic interaction between a polybasic region in the STIM1 C-terminus and negatively charged residues in the C-terminus of TRPC1.[23]

STIM1_Interaction cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) Ca2+ bound STIM1_active STIM1 (active) Oligomerized STIM1_inactive->STIM1_active Conformational Change & Oligomerization TRPC145 TRPC1/4/5 Channel STIM1_active->TRPC145 Translocation & Interaction Ca_influx Ca2+ Influx TRPC145->Ca_influx Gating Store_Depletion ER Ca2+ Store Depletion Store_Depletion->STIM1_inactive Dissociation of Ca2+

Caption: STIM1-mediated activation of TRPC1/4/5 channels upon ER Ca2+ store depletion.

Experimental Protocols

Co-Immunoprecipitation to Study Protein Interactions

Co-immunoprecipitation (Co-IP) is a powerful technique to identify and validate protein-protein interactions in their native cellular environment. This is particularly useful for studying the formation of TRPC1/4/5 heteromeric channels or their interaction with signaling proteins like STIM1.

  • Cell Lysis:

    • Culture cells (e.g., HEK293 cells transiently expressing tagged TRPC subunits) to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) on ice for 30 minutes with gentle agitation.[25][26]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads.[27]

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein (e.g., anti-TRPC4 antibody) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation to allow the formation of antigen-antibody complexes.

    • Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies specific for the suspected interacting "prey" proteins (e.g., anti-TRPC1 and anti-TRPC5 antibodies).

CoIP_Workflow start Cell Lysate (with protein complexes) preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with Primary Antibody (anti-Bait) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Protein Complexes wash->elute analysis Analyze by Western Blot (anti-Prey) elute->analysis

Caption: A generalized workflow for co-immunoprecipitation experiments.

Patch-Clamp Electrophysiology for Channel Characterization

Patch-clamp electrophysiology is the gold standard for directly measuring the ion channel activity of TRPC1/4/5. The whole-cell configuration allows for the characterization of macroscopic currents, while single-channel recording provides insights into the conductance and gating properties of individual channel complexes.

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells expressing the TRPC channel of interest) on glass coverslips 24-48 hours before recording.

    • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.[28]

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.[28]

    • Fill the pipette with the appropriate intracellular solution and mount it on the micromanipulator.

  • Seal Formation and Whole-Cell Access:

    • Apply positive pressure to the pipette as it approaches a target cell.[29]

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.[30]

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship.

    • To study channel activation, perfuse the cell with an agonist (e.g., (-)-Englerin A) and record the resulting currents.

    • To study inhibition, co-apply an antagonist (e.g., Pico145) with the agonist.

PatchClamp_Workflow start Prepare Cells on Coverslip approach Approach Cell with Positive Pressure start->approach pipette Pull and Fill Glass Micropipette pipette->approach seal Form Gigaohm Seal approach->seal rupture Rupture Membrane (Whole-Cell Access) seal->rupture record Record Ionic Currents (Voltage Clamp) rupture->record analyze Analyze Data (I-V curves, etc.) record->analyze

Caption: Workflow for whole-cell patch-clamp recording.

Fluo-4 Calcium Imaging to Measure Channel Activity

Fluorescent calcium imaging using indicators like Fluo-4 is a high-throughput method to measure changes in intracellular calcium concentration ([Ca2+]i) upon TRPC1/4/5 channel activation.

  • Cell Seeding:

    • Seed cells (e.g., HEK293 cells expressing the TRPC channel of interest) in a 96-well, black-walled, clear-bottom plate 24-48 hours prior to the assay.[13][31]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a physiological salt solution like HBSS).[3][13]

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.[3][32]

  • Washing and De-esterification:

    • Wash the cells twice with HBSS to remove excess dye.[33]

    • Add fresh HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fluo-4 AM.

  • Imaging and Data Acquisition:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.

    • Measure the baseline fluorescence (Excitation ~494 nm, Emission ~516 nm).

    • Add the agonist (e.g., (-)-Englerin A) to the wells and immediately begin recording the change in fluorescence intensity over time.

    • For inhibitor studies, pre-incubate the cells with the inhibitor before adding the agonist.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the baseline fluorescence (ΔF/F0).

    • Plot dose-response curves to determine the EC50 or IC50 of the tested compounds.

CalciumImaging_Workflow start Seed Cells in 96-well Plate load Load Cells with Fluo-4 AM Dye start->load wash Wash to Remove Excess Dye load->wash deesterify Allow for De-esterification wash->deesterify baseline Measure Baseline Fluorescence deesterify->baseline add_agonist Add Agonist/ Antagonist baseline->add_agonist record Record Fluorescence Change Over Time add_agonist->record analyze Analyze Data (ΔF/F0, EC50/IC50) record->analyze

Caption: Workflow for Fluo-4 based calcium imaging experiments.

Conclusion and Future Directions

TRPC1/4/5 channels are multifaceted signaling hubs that are integral to cellular function and are increasingly recognized for their roles in human disease. The ability of these channels to form various heteromeric complexes and their regulation by distinct signaling pathways underscore their complexity and functional diversity. The development of potent and selective pharmacological tools has been instrumental in advancing our understanding of these channels. Future research will likely focus on elucidating the precise stoichiometry and structure of native TRPC1/4/5 channel complexes, further dissecting their roles in specific disease contexts, and leveraging this knowledge for the development of novel therapeutics. The experimental approaches detailed in this guide provide a robust framework for continued investigation into the fascinating biology of TRPC1/4/5 channels.

References

Zerencotrep: A Technical Guide to a Potent and Selective TRPC1/4/5 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zerencotrep, also known as Pico145 and HC-608, is a highly potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. These ion channels are implicated in a variety of physiological processes and are considered promising therapeutic targets for a range of conditions, including anxiety disorders, proteinuric kidney diseases, and cardiovascular dysfunction.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a summary of its pharmacodynamic properties, detailed experimental protocols for its use in in-vitro assays, and a visualization of the signaling pathways it modulates.

Chemical Structure and Properties

This compound is a purine-2,6-dione derivative with the following chemical properties:

  • IUPAC Name: 7-(4-chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-8-(3-(trifluoromethoxy)phenoxy)-3,7-dihydro-1H-purine-2,6-dione

  • Synonyms: Pico145, HC-608

  • CAS Number: 1628287-16-0

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₃H₂₀ClF₃N₄O₅
Molecular Weight 524.88 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO

Mechanism of Action

This compound is a potent and selective inhibitor of the TRPC1, TRPC4, and TRPC5 ion channels. These channels are non-selective cation channels that play a crucial role in calcium signaling.[1] this compound exerts its inhibitory effect by binding to a conserved site on the TRPC subunits, which stabilizes the closed state of the channel and prevents the influx of calcium.[1] This targeted action allows for the modulation of pathological TRPC activity with minimal off-target effects.[1]

Pharmacodynamics

This compound has demonstrated sub-nanomolar potency in inhibiting TRPC-mediated calcium influx in various cellular assays.[1] Its high selectivity for TRPC1/4/5 channels over other TRP channel family members makes it a valuable tool for studying the specific roles of these channels in health and disease.[2][3]

Table 2: In-Vitro Inhibitory Activity of this compound
TargetCell LineActivatorIC₅₀ (nM)
TRPC4/TRPC5-(-)-englerin A0.349 / 1.3
TRPC4-TRPC1 concatemersHEK 293 Tet+(-)-englerin A0.03
TRPC5-TRPC1 concatemersHEK 293 Tet+(-)-englerin A0.2
TRPC4-TRPC1-Sphingosine 1-phosphate (S1P)0.011
EA-sensitive cancer cellsHs578T-0.11

Data sourced from MedChemExpress product information.[2][3]

This compound shows no significant inhibitory activity against TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8 channels.[2][3]

Pharmacokinetics

Currently, there is limited publicly available information on the detailed pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound from preclinical studies. Further research is required to fully characterize its in-vivo behavior.

Signaling Pathway

TRPC1/4/5 channels are key components of cellular signaling cascades initiated by the activation of G-protein coupled receptors (GPCRs) and the subsequent activation of phospholipase C (PLC). The diagram below illustrates the canonical signaling pathway modulated by this compound.

TRPC1_4_5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC1_4_5 TRPC1/4/5 Channel Ca_Influx Ca²⁺ Influx TRPC1_4_5->Ca_Influx Mediates This compound This compound This compound->TRPC1_4_5 Inhibits G_Protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->TRPC1_4_5 Activates DAG->TRPC1_4_5 Activates Downstream Downstream Signaling Ca_Influx->Downstream Initiates

Caption: TRPC1/4/5 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following is a detailed protocol for a representative in-vitro experiment to assess the inhibitory activity of this compound on TRPC channel-mediated calcium influx.

Calcium Influx Assay Using a Fluorescent Plate Reader

This protocol is adapted from methodologies described for measuring changes in intracellular calcium concentration.[2]

Materials:

  • HEK 293 cells stably expressing the TRPC channel of interest

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, 10 mM HEPES (pH 7.4 with NaOH)

  • This compound (Pico145) stock solution in DMSO

  • TRPC channel activator (e.g., (-)-englerin A)

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Seeding:

    • Seed HEK 293 cells expressing the target TRPC channel into 96-well plates at a density that will result in approximately 90% confluency on the day of the experiment.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution by diluting the Fura-2 AM stock to a final concentration of 2 µM in SBS. Add 0.01% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the wells and wash the cells once with SBS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Incubation:

    • After incubation, wash the cells twice with SBS to remove extracellular dye.

    • Prepare serial dilutions of this compound in SBS from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability.

    • Add the desired concentrations of this compound to the appropriate wells.

    • Incubate the plate for 30 minutes at room temperature in the dark.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure the fluorescence intensity at emission wavelength ~510 nm with excitation wavelengths of 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for a few cycles.

    • Using the plate reader's injection system, add the TRPC channel activator to all wells.

    • Continue to record the fluorescence intensity for a set period to capture the calcium influx.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the 340/380 ratio in response to the activator.

    • Plot the response against the concentration of this compound to determine the IC₅₀ value.

Experimental Workflow Diagram

Calcium_Influx_Assay_Workflow Start Start Seed_Cells Seed HEK 293 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Load_Dye Load cells with Fura-2 AM (1h) Incubate_24h->Load_Dye Wash_Cells1 Wash cells with SBS (2x) Load_Dye->Wash_Cells1 Add_this compound Add this compound dilutions Wash_Cells1->Add_this compound Incubate_30min Incubate 30 min Add_this compound->Incubate_30min Measure_Baseline Measure baseline fluorescence Incubate_30min->Measure_Baseline Add_Activator Inject TRPC activator Measure_Baseline->Add_Activator Measure_Response Measure fluorescence response Add_Activator->Measure_Response Analyze_Data Analyze data and calculate IC₅₀ Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Calcium Influx Assay to Evaluate this compound.

Conclusion

This compound is a powerful and selective research tool for investigating the physiological and pathological roles of TRPC1/4/5 channels. Its high potency and well-defined in-vitro activity make it a valuable pharmacological probe. While further studies are needed to fully elucidate its pharmacokinetic profile and in-vivo efficacy, this compound holds significant promise as a lead compound for the development of novel therapeutics targeting TRPC-mediated diseases.

References

An In-depth Technical Guide to the Known Off-Target Profile of Zerencotrep (HC-608)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known off-target effects of Zerencotrep (HC-608), a potent small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. The information presented herein is intended to assist researchers and drug development professionals in understanding the selectivity profile of this compound and in designing future investigations.

Introduction

This compound (also known as Pico145 and HC-608) has been identified as a highly potent inhibitor of TRPC1/4/5 channels.[1] Understanding the selectivity of a compound is critical in drug development to minimize unintended biological effects and potential toxicities. This document summarizes the available data on the off-target screening of this compound against a panel of other TRP channels.

Selectivity Profile of this compound (HC-608)

To assess the selectivity of this compound, its activity was evaluated against a range of other TRP channels. The results indicate a high degree of selectivity for the intended TRPC1/4/5 targets.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for its primary targets and its lack of effect on other tested TRP channels.

Target ChannelActivatorCell TypeIC50 (nM)Reference
On-Target
TRPC4(-)-englerin ACells0.349[1]
TRPC5(-)-englerin ACells1.3[1]
TRPC4-TRPC1Sphingosine 1-phosphate (S1P)HEK 293 Tet+0.011[1]
TRPC4-TRPC1 concatemersNot SpecifiedHEK 293 Tet+0.03[1]
TRPC5-TRPC1 concatemersNot SpecifiedHEK 293 Tet+0.2[1]
Off-Target (No Effect Observed)
TRPC3Not SpecifiedNot SpecifiedNo effect[1]
TRPC6Not SpecifiedNot SpecifiedNo effect[1]
TRPV1Not SpecifiedNot SpecifiedNo effect[1]
TRPV4Not SpecifiedNot SpecifiedNo effect[1]
TRPA1Not SpecifiedNot SpecifiedNo effect[1]
TRPM2Not SpecifiedNot SpecifiedNo effect[1]
TRPM8Not SpecifiedNot SpecifiedNo effect[1]
Store-operated Ca2+ entryNot SpecifiedEndothelial cellsNo effect at 100 nM[1]
Histamine-evoked Ca2+ entryHistamineEndothelial cellsNo effect at 100 nM[1]

Experimental Methodologies

The following section details the experimental protocol used to determine the intracellular calcium concentration changes in response to channel activation and inhibition.

This protocol describes the methodology for monitoring changes in intracellular ionized calcium concentration using the Fura-2 Ca2+ indicator dye.[1]

Cell Preparation:

  • Seed cells at 90% confluence into 96-well clear-bottomed poly-d-lysine-coated black plates (for HEK 293 cells) or clear-bottomed Nunc plates (for A498 cells, Hs578T cells, and HUVECs) 24 hours prior to the experiment.[1]

Dye Loading:

  • Incubate the cells for 1 hour at 37°C with 2 µM Fura-2-AM in standard bath solution (SBS) containing 0.01% pluronic acid.[1]

  • SBS composition: 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl2, 1.5 mM CaCl2, 8 mM glucose, and 10 mM Hepes. Adjust pH to 7.4 using NaOH.[1]

Measurement of Intracellular Calcium:

  • After incubation, wash the cells to remove excess Fura-2-AM.

  • Add fresh SBS to the wells.

  • Use a suitable fluorescence plate reader to measure the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm, with an emission wavelength of 510 nm.

  • Establish a baseline fluorescence reading.

  • Add the specific channel activator (e.g., (-)-englerin A, S1P) with or without varying concentrations of this compound.

  • Record the changes in fluorescence ratio over time to determine the effect of the compound on calcium influx.

Visualizations

G cluster_membrane Plasma Membrane TRPC4_5 TRPC4/5 Channel Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx Mediates Activator Activator (e.g., (-)-englerin A, S1P) Activator->TRPC4_5 Activates This compound This compound (HC-608) This compound->TRPC4_5 Inhibits Cellular_response Downstream Cellular Response Ca_influx->Cellular_response

Caption: Inhibition of TRPC4/5-mediated Ca²⁺ influx by this compound.

G A 1. Seed Cells (90% confluence in 96-well plates) B 2. Load with Fura-2-AM (2 µM in SBS with 0.01% pluronic acid) Incubate for 1 hour at 37°C A->B C 3. Wash Cells (Remove excess dye) B->C D 4. Establish Baseline Fluorescence (Ex: 340/380nm, Em: 510nm) C->D E 5. Add Activator ± this compound D->E F 6. Measure Fluorescence Changes (Monitor Ca²⁺ influx) E->F G 7. Data Analysis (Calculate IC50 values) F->G

Caption: Workflow for the Fura-2 based calcium influx assay.

G cluster_inhibits Inhibits cluster_no_effect No Effect This compound This compound (HC-608) TRPC1 TRPC1 This compound->TRPC1 TRPC4 TRPC4 This compound->TRPC4 TRPC5 TRPC5 This compound->TRPC5 TRPC3 TRPC3 This compound->TRPC3 X TRPC6 TRPC6 This compound->TRPC6 X TRPV1 TRPV1 This compound->TRPV1 X TRPV4 TRPV4 This compound->TRPV4 X TRPA1 TRPA1 This compound->TRPA1 X TRPM2 TRPM2 This compound->TRPM2 X TRPM8 TRPM8 This compound->TRPM8 X

Caption: Selectivity profile of this compound (HC-608).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility and Stability of Zerencotrep in DMSO

This technical guide provides a comprehensive overview of the solubility and stability of this compound in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery and development. The information presented herein is intended to assist researchers in the accurate preparation, storage, and application of this compound solutions for various in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the solubility and stability of this compound in DMSO.

Table 1: Solubility of this compound in DMSO [1][2]

ParameterValueNotes
Solubility ≥ 100 mg/mLThe saturation point has not been determined.
Molar Concentration 190.52 mMCalculated based on a molecular weight of 524.88 g/mol .
Solvent Condition Anhydrous DMSODue to the hygroscopic nature of DMSO, it is recommended to use newly opened solvent to ensure maximum solubility.[2]

Table 2: Stability of this compound in DMSO Solution [1][2]

Storage TemperatureDuration
-80°C 2 years
-20°C 1 year

Signaling Pathway of this compound

This compound is a potent and specific inhibitor of Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC1, TRPC4, and TRPC5.[1][2] These channels are non-selective cation channels involved in various physiological processes, including neuronal signaling and calcium homeostasis. This compound exerts its inhibitory effect on TRPC1/4/5 channels, thereby blocking the influx of Ca2+ triggered by activators such as (-)-englerin A and sphingosine 1-phosphate (S1P).[1][2]

Zerencotrep_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPC TRPC1/4/5 Channels Ca_int Ca²⁺ Influx TRPC->Ca_int mediates Activator (-)-englerin A Sphingosine 1-phosphate (S1P) Activator->TRPC activates Ca_ext Ca²⁺ Ca_ext->TRPC Response Downstream Cellular Response Ca_int->Response This compound This compound This compound->TRPC inhibits

Figure 1: this compound's inhibitory action on TRPC1/4/5 channel signaling.

Experimental Protocols

The following sections detail standardized methodologies for assessing the solubility and stability of compounds like this compound in DMSO.

Protocol for Solubility Assessment

A common method for determining the kinetic solubility of a compound in DMSO involves the use of turbidimetry. This can be supplemented with more quantitative techniques like HPLC-UV or LC-MS for precise measurements.

Objective: To determine the maximum soluble concentration of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well microplate

  • Multichannel pipette or automated liquid handler

  • Plate reader with turbidimetric measurement capability

  • HPLC-UV or LC-MS system (for equilibrium solubility)

Kinetic Solubility Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: To a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of each this compound-DMSO dilution into the corresponding wells containing PBS. This creates a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for a specified period (e.g., 2 hours). Measure the turbidity (optical density) of each well using a plate reader at a suitable wavelength (e.g., 620 nm). The concentration at which significant precipitation is observed is considered the kinetic solubility limit.

Equilibrium Solubility (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of DMSO in a glass vial.

  • Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration using a validated HPLC-UV or LC-MS method with a calibration curve.[3][4]

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_equilibrium Equilibrium Solubility (Shake-Flask) A1 Prepare 100 mM Stock in Anhydrous DMSO A2 Create Serial Dilutions in 96-well Plate A1->A2 A3 Add to PBS Buffer A2->A3 A4 Incubate and Measure Turbidity A3->A4 B1 Add Excess this compound to DMSO B2 Agitate for 24-48h at 25°C B1->B2 B3 Centrifuge and Filter B2->B3 B4 Quantify using HPLC-UV or LC-MS B3->B4

Figure 2: Workflow for assessing kinetic and equilibrium solubility in DMSO.
Protocol for Stability Assessment

Long-term stability studies are crucial to ensure the integrity of stock solutions during storage. This protocol outlines a method to evaluate the degradation of this compound in DMSO over time.

Objective: To assess the chemical stability of this compound in DMSO under various storage conditions.

Materials:

  • This compound-DMSO stock solution (e.g., 10 mM)

  • Amber glass vials

  • LC-MS system

  • Temperature-controlled storage units (-80°C, -20°C, 4°C, room temperature)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at the desired concentration.

  • Aliquoting: Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and seal tightly.

  • Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution using a validated LC-MS method to determine the initial purity and concentration. This serves as the baseline.

  • Storage: Store the remaining vials at different temperature conditions and protect them from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a vial from each storage condition.

  • Sample Analysis: Allow the sample to thaw to room temperature and analyze it using the same LC-MS method as the T0 sample.

  • Data Analysis: Compare the purity and concentration of the aged samples to the T0 sample to determine the extent of degradation.[3][5][6] The impact of freeze-thaw cycles can also be assessed by repeatedly freezing and thawing a set of aliquots before analysis.[5][7]

Stability_Workflow cluster_storage Long-Term Storage start Prepare this compound Stock in DMSO aliquot Aliquot into Amber Vials start->aliquot t0 Time-Zero (T0) Analysis (LC-MS for Purity) aliquot->t0 s1 -80°C aliquot->s1 s2 -20°C aliquot->s2 s3 4°C aliquot->s3 s4 Room Temp aliquot->s4 analysis Time-Point Analysis (LC-MS for Purity) s1->analysis s2->analysis s3->analysis s4->analysis compare Compare with T0 Data to Determine Degradation analysis->compare

Figure 3: Workflow for long-term stability assessment of this compound in DMSO.

Conclusion and Best Practices

  • Solubility: this compound exhibits high solubility in DMSO, facilitating the preparation of concentrated stock solutions for in vitro and in vivo studies.

  • Stability: this compound solutions in DMSO are stable for extended periods when stored at or below -20°C.

  • Handling: To maintain the integrity of this compound solutions, it is imperative to use anhydrous DMSO, store aliquots in tightly sealed amber vials to protect from moisture and light, and minimize freeze-thaw cycles.

By adhering to these guidelines and employing the detailed protocols, researchers can ensure the accurate and reliable use of this compound in their experimental workflows.

References

Zerencotrep: A Technical Guide to its Modulation of Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zerencotrep, also known as Pico145 and HC-608, is a potent and highly selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. These non-selective cation channels are pivotal in regulating calcium influx in response to a variety of extracellular signals. Dysregulation of TRPC1/4/5 channels has been implicated in a range of pathologies, including cancer, cardiovascular diseases, and neurological disorders. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action, downstream signaling cascades, and its effects on cellular functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting TRPC1/4/5 channels.

Introduction to this compound and its Molecular Target

This compound is a remarkable inhibitor of TRPC1/4/5 channels, demonstrating picomolar to nanomolar potency.[1] It acts by stabilizing the closed state of the channel, thereby blocking calcium influx and downstream signaling events.[2] Notably, this compound exhibits high selectivity for TRPC1/4/5, with no significant activity against other TRP channel family members, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8.[1]

TRPC1, TRPC4, and TRPC5 can form both homomeric and heteromeric channel complexes. TRPC1 often co-assembles with TRPC4 or TRPC5 to form functional channels. The diverse expression patterns and combinatorial possibilities of these subunits contribute to the complexity of calcium signaling in different cell types and tissues.

Upstream Activation of TRPC1/4/5 Channels

The activation of TRPC1/4/5 channels is intricately linked to the stimulation of G protein-coupled receptors (GPCRs) and the subsequent activation of phospholipase C (PLC). This signaling cascade is a key mechanism for transducing extracellular signals into intracellular calcium responses.

G Protein-Coupled Receptor (GPCR) Signaling

GPCRs, upon binding to their respective ligands, activate heterotrimeric G proteins, particularly those of the Gq/11 and Gi/o families. The activated Gα subunit, in turn, stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers the release of calcium from intracellular stores, the precise mechanism by which PLC activation leads to the opening of TRPC1/4/5 channels is still under investigation.

One notable upstream activator is Sphingosine-1-phosphate (S1P), a signaling lipid that binds to its specific GPCRs. S1P has been shown to activate TRPC5 and TRPC1/5 channel complexes, leading to calcium influx.[1]

cluster_upstream Upstream Activation Pathway GPCR GPCR (e.g., S1P Receptor) G_protein Gq/11 or Gi/o GPCR->G_protein Ligand Binding PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis TRPC1_4_5 TRPC1/4/5 Channel PLC->TRPC1_4_5 Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx Ca²⁺ Influx TRPC1_4_5->Ca_influx Channel Opening This compound This compound This compound->TRPC1_4_5 Inhibition cluster_downstream Downstream Signaling Pathways Ca_influx Ca²⁺ Influx Calcineurin Calcineurin Ca_influx->Calcineurin Activation CaMK CaMK Ca_influx->CaMK Activation NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (Nucleus) NFAT_P->NFAT Nuclear Translocation Gene_Expression_NFAT Gene Expression (e.g., Drug Resistance) NFAT->Gene_Expression_NFAT Transcriptional Regulation CREB CREB CaMK->CREB Phosphorylation pCREB p-CREB CREB->pCREB Gene_Expression_CREB Gene Expression (e.g., Proliferation, Survival) pCREB->Gene_Expression_CREB Transcriptional Regulation cluster_workflow Experimental Workflow for this compound Characterization A Primary Screening: Calcium Imaging Assay B Electrophysiological Characterization: Whole-Cell Patch-Clamp A->B Confirm direct channel inhibition C Downstream Pathway Analysis: Western Blot (p-NFAT, p-CREB) B->C Investigate downstream signaling D Functional Cellular Assays: MTT Cytotoxicity Assay C->D Correlate signaling with cellular function E Gene Expression Analysis: qPCR for NFAT/CREB target genes C->E Analyze transcriptional changes F In Vivo Studies (Future Direction) D->F Validate in a biological system E->F

References

a initial in vitro studies of Zerencotrep efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial In Vitro Efficacy of Zerencotrep

This technical guide provides a comprehensive overview of the initial in vitro studies on the efficacy of this compound (also known as Pico145 and HC-608), a potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.

Core Mechanism of Action

This compound is a highly potent inhibitor of TRPC1/4/5 channels. Its mechanism of action revolves around the direct blockade of these channels, thereby preventing cation influx, primarily Ca2+, in response to various stimuli. This inhibitory action has been demonstrated to be highly selective, with no significant effects on other TRP channel family members, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8[1].

Quantitative Efficacy Data

The in vitro potency of this compound has been quantified across various cell-based assays, demonstrating its picomolar to nanomolar efficacy. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different TRPC channel subtypes and in various cell lines.

Table 1: Inhibitory Activity of this compound against TRPC Channels

Target ChannelActivatorIC50 (nM)Cell Line
TRPC4/TRPC5(-)-Englerin A0.349HEK 293
TRPC5(-)-Englerin A1.3HEK 293
TRPC4-TRPC1 Concatemer(-)-Englerin A0.03HEK 293 Tet+
TRPC5-TRPC1 Concatemer(-)-Englerin A0.2HEK 293 Tet+
TRPC4-TRPC1Sphingosine 1-phosphate (S1P)0.011N/A

Table 2: Efficacy of this compound in Cancer Cell Lines

Cell LineDescriptionIC50 (nM)
Hs578TEA-sensitive cancer cell line0.11

Signaling Pathway of this compound

This compound's primary mechanism involves the inhibition of TRPC1/4/5 channels, which are key components of cellular calcium signaling. These channels are activated by various stimuli, leading to an influx of Ca2+ that modulates numerous downstream cellular processes. By blocking these channels, this compound effectively attenuates these signaling cascades.

Zerencotrep_Signaling_Pathway cluster_stimuli Upstream Activators cluster_membrane Plasma Membrane cluster_drug Pharmacological Intervention cluster_downstream Downstream Effects S1P Sphingosine 1-phosphate (S1P) TRPC TRPC1/4/5 Channels S1P->TRPC activates EnglerinA (-)-Englerin A EnglerinA->TRPC activates Ca_Influx Ca2+ Influx TRPC->Ca_Influx This compound This compound This compound->TRPC inhibits Cellular_Responses Cellular Responses (e.g., Proliferation, Migration) Ca_Influx->Cellular_Responses

Caption: this compound inhibits TRPC1/4/5 channels, blocking Ca2+ influx.

Experimental Protocols

The following section details the methodology for a key in vitro assay used to determine the efficacy of this compound.

Calcium Imaging Assay for TRPC Channel Inhibition

This protocol describes the use of a fura-2 Ca2+ indicator dye to monitor changes in intracellular calcium concentration following channel activation and inhibition.

Materials:

  • HEK 293, A498, or Hs578T cells

  • 96-well clear-bottomed poly-d-lysine-coated black plates (for HEK 293) or clear-bottomed Nunc plates

  • Fura-2-AM (2 µM)

  • Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl2, 1.5 mM CaCl2, 8 mM glucose, and 10 mM Hepes (pH 7.4)

  • 0.01% Pluronic acid

  • This compound (Pico145)

  • Channel activator (e.g., (-)-Englerin A or S1P)

  • 96-well fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells at 90% confluence into the appropriate 96-well plates 24 hours prior to the experiment.

  • Dye Loading: Incubate the cells for 1 hour at 37°C with fura-2-AM (2 µM) in SBS containing 0.01% pluronic acid.

  • Washing: Wash the cells twice with SBS.

  • Compound Incubation: Add this compound or other inhibitors (e.g., ML204) to the cells and incubate for 30 minutes before taking Ca2+ measurements.

  • Fluorescence Measurement: Record fura-2 fluorescence using a 96-well fluorescence plate reader with excitation wavelengths of 340 nm and 380 nm.

  • Channel Activation: Add the specific TRPC channel activator to initiate Ca2+ influx.

  • Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is used to determine the intracellular Ca2+ concentration. The IC50 values are calculated from the concentration-response curves of this compound's inhibition of the activator-evoked Ca2+ entry.

Calcium_Assay_Workflow Start Start: Cell Seeding Dye_Loading Fura-2-AM Dye Loading (1 hr at 37°C) Start->Dye_Loading Wash1 Wash Cells with SBS (x2) Dye_Loading->Wash1 Compound_Incubation Incubate with this compound (30 min) Wash1->Compound_Incubation Measurement Measure Baseline Fluorescence (340/380 nm excitation) Compound_Incubation->Measurement Activation Add Channel Activator Measurement->Activation Final_Measurement Measure Post-Activation Fluorescence Activation->Final_Measurement Analysis Data Analysis: Calculate IC50 Final_Measurement->Analysis

Caption: Workflow for the in vitro calcium imaging assay.

References

Methodological & Application

Application Notes and Protocols for Zerencotrep in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zerencotrep, also known as Pico-145 and HC-608, is a highly potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3][4][5] These ion channels are implicated in a variety of physiological and pathological processes, making them attractive targets for drug development in areas such as anxiety disorders, proteinuric kidney diseases, and neurodegenerative conditions.[6] this compound offers a powerful tool for investigating the function of TRPC1/4/5 channels and for screening potential therapeutic compounds. These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology experiments to characterize its inhibitory effects on TRPC1/4/5 channels.

Mechanism of Action

This compound acts as a potent antagonist of TRPC1/4/5 channels. It effectively blocks the influx of cations, including Ca²⁺, through these channels.[6] The inhibitory mechanism involves the stabilization of the closed state of the channel.[6] this compound exhibits remarkable selectivity for TRPC1/4/5, showing no significant effect on other TRP channels such as TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8.[1][2][3][4][5]

Quantitative Data

The inhibitory potency of this compound has been quantified in various cellular assays, primarily using human embryonic kidney 293 (HEK293) cells expressing the target channels. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar to picomolar efficacy.

Target Channel(s)ActivatorCell LineIC50 Value (nM)Reference
TRPC4(-)-Englerin AHEK2930.349[1][2][3][4][5]
TRPC5(-)-Englerin AHEK2931.3[1][2][3][4][5]
TRPC4-TRPC1 (concatemer)(-)-Englerin AHEK293 Tet⁺0.03[1][2]
TRPC5-TRPC1 (concatemer)(-)-Englerin AHEK293 Tet⁺0.2[1][2]
TRPC4Sphingosine-1-phosphateHEK2930.033[1]
TRPC4-TRPC1Sphingosine-1-phosphateNot Specified0.011[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways for TRPC4/5 channel activation and the general workflow for a patch clamp experiment designed to test the inhibitory effect of this compound.

G cluster_activation Channel Activation cluster_inhibition Channel Inhibition by this compound S1P Sphingosine-1-Phosphate (S1P) GPCR G-protein Coupled Receptor S1P->GPCR activates EnglerinA (-)-Englerin A TRPC4_5 TRPC4/5 Channel (Closed State) EnglerinA->TRPC4_5 directly activates PLC Phospholipase C GPCR->PLC activates PLC->TRPC4_5 activates via DAG/IP3 (indirect) TRPC4_5_Open TRPC4/5 Channel (Open State) TRPC4_5->TRPC4_5_Open Ca_Influx Ca²⁺ Influx TRPC4_5_Open->Ca_Influx TRPC4_5_Inhibited TRPC4/5 Channel (Closed & Inhibited) TRPC4_5_Open->TRPC4_5_Inhibited This compound This compound This compound->TRPC4_5_Open binds and stabilizes closed state No_Ca_Influx No Ca²⁺ Influx TRPC4_5_Inhibited->No_Ca_Influx

Figure 1: Simplified signaling pathway of TRPC4/5 activation and inhibition by this compound.

G prep Prepare HEK293 cells expressing TRPC1/4/5 channels patch Establish whole-cell patch clamp configuration prep->patch baseline Record baseline current patch->baseline activate Apply TRPC4/5 activator (e.g., Englerin A or S1P) baseline->activate record_active Record activated current activate->record_active apply_zeren Apply this compound at varying concentrations record_active->apply_zeren record_inhibited Record inhibited current apply_zeren->record_inhibited washout Washout this compound and record recovery (optional) record_inhibited->washout analyze Analyze data to determine IC50 washout->analyze

Figure 2: Experimental workflow for assessing this compound's inhibitory activity.

Experimental Protocols

The following are detailed protocols for using this compound in whole-cell patch clamp experiments.

Materials and Reagents
  • Cell Line: HEK293 cells stably or transiently expressing human TRPC1, TRPC4, and/or TRPC5 channels.

  • This compound (Pico-145/HC-608): Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C or -80°C.[7][8] Dilute to the final desired concentration in the extracellular solution immediately before use.

  • TRPC Channel Activators:

    • (-)-Englerin A: Prepare a stock solution in DMSO.

    • Sphingosine-1-Phosphate (S1P): Prepare a stock solution as per the manufacturer's instructions.

  • Extracellular (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1.2 MgCl₂, 1.5 CaCl₂, 8 glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): The composition can vary, but a typical cesium-based solution to isolate cation currents would be: 140 CsMeSO₃, 10 EGTA, 10 HEPES, 5 CsCl, 5 MgCl₂, 5 MgATP, and 1 LiGTP. Adjust pH to 7.4 with CsOH. For studying Ca²⁺-dependent processes, a potassium-based solution can be used: 130 K-gluconate, 10 NaCl, 1 MgCl₂, 0.2 EGTA, 1 K₂ATP, and 10 HEPES. Adjust pH to 7.4 with KOH.[9]

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with intracellular solution.[10][11]

Protocol for Whole-Cell Voltage-Clamp Recordings
  • Cell Preparation:

    • Culture HEK293 cells expressing the TRPC channel(s) of interest on glass coverslips.

    • Use cells for recording 24-48 hours after plating.

  • Patch Clamp Setup:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the extracellular solution at a rate of 1-2 mL/min.[11][12]

    • Fabricate patch pipettes with a resistance of 3-7 MΩ.[10][11]

    • Fill the patch pipette with the appropriate intracellular solution and mount it on the headstage of the patch clamp amplifier.

  • Establishing Whole-Cell Configuration:

    • Approach a target cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥1 GΩ).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[10]

    • Set the holding potential to a suitable value, for example, -60 mV.

  • Recording of TRPC Channel Activity and Inhibition by this compound:

    • Baseline Recording: Record the baseline whole-cell current for a stable period (e.g., 1-2 minutes).

    • Channel Activation: Apply the TRPC channel activator (e.g., (-)-Englerin A or S1P) to the bath solution at a concentration known to elicit a robust current. Record the activated current until it reaches a stable plateau. A voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) can be applied periodically to determine the current-voltage (I-V) relationship.[7]

    • Application of this compound: While continuously applying the activator, co-apply this compound at the desired concentration. Start with a low concentration and proceed with increasing concentrations to generate a dose-response curve. Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.

    • Data Acquisition: Record the current throughout the experiment. The inhibition of the TRPC-mediated current by this compound will be observed as a decrease in the current amplitude.

    • Washout (Optional): After application of the highest concentration of this compound, perfuse the cell with the activator-containing solution without this compound to observe any potential recovery of the current.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of the activator alone and at each concentration of this compound.

    • Normalize the current inhibited by this compound to the maximal activated current.

    • Plot the normalized inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Troubleshooting

  • No or weak channel activation:

    • Confirm the expression of the target TRPC channels in the HEK293 cells.

    • Check the concentration and viability of the activator solution.

    • Ensure the health of the cells.

  • Unstable recordings:

    • Ensure a high-quality Giga-ohm seal before rupturing the membrane.

    • Optimize the composition of the intracellular and extracellular solutions.

    • Minimize mechanical and electrical noise in the setup.

  • Variability in this compound potency:

    • The potency of this compound can be influenced by the concentration of the activator used.[2] Maintain a consistent activator concentration across experiments for comparable results.

    • Ensure accurate and fresh dilutions of the this compound stock solution.

These application notes and protocols provide a comprehensive guide for utilizing this compound in patch clamp experiments to study the function and pharmacology of TRPC1/4/5 channels. The high potency and selectivity of this compound make it an invaluable tool for researchers in both academic and industrial settings.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zerencotrep, also known as Pico145 or HC-608, is a highly potent and selective small-molecule inhibitor of specific Transient Receptor Potential Canonical (TRPC) channels.[1][2] It demonstrates remarkable efficacy in blocking TRPC1/4/5 channels, which are non-selective cation channels permeable to calcium and play crucial roles in various cellular signaling pathways.[2] Mechanistically, this compound inhibits (-)-englerin A-activated TRPC4/TRPC5 channels and sphingosine 1-phosphate (S1P)-evoked calcium entry.[1][3] Its high potency is highlighted by its sub-nanomolar to picomolar half-maximal inhibitory concentrations (IC50) in various cellular models.[1][3] Notably, this compound exhibits high selectivity, showing no significant effect on other TRP channels such as TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8 at concentrations up to 100 nM.[1][3] These characteristics make this compound a valuable pharmacological tool for investigating the physiological and pathological roles of TRPC1/4/5 channels.

Data Presentation: Recommended Concentrations of this compound

The effective concentration of this compound is highly dependent on the cell type and the specific TRPC channel subtype being targeted. The following table summarizes the reported IC50 values for this compound in various experimental systems.

Cell Line/SystemTarget Channel(s)ActivatorIC50 ConcentrationReference
HEK293Human TRPC4(-)-englerin A0.349 nM[1]
HEK293Human TRPC5(-)-englerin A1.3 nM[1]
HEK 293 Tet+Human TRPC4-TRPC1(-)-englerin A0.03 nM[1][3]
HEK 293 Tet+Human TRPC5-TRPC1(-)-englerin A0.2 nM[1][3]
Hs578TEndogenous TRPC Channels(-)-englerin A0.11 nM[1][3]
N/ATRPC4-TRPC1Sphingosine 1-phosphate (S1P)0.011 nM[1][3]

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay using Fura-2 AM

This protocol describes a method to assess the inhibitory effect of this compound on TRPC channel activity by measuring changes in intracellular calcium concentration.

Materials:

  • This compound (Pico145)

  • HEK293, Hs578T, or other suitable cell lines expressing target TRPC channels

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • 96-well clear-bottomed black plates (poly-D-lysine-coated for HEK293 cells)

  • Fura-2 AM

  • Pluronic F-127

  • Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl2, 1.5 mM CaCl2, 8 mM glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH)[1][3]

  • TRPC channel activator (e.g., (-)-englerin A or S1P)

  • Fluorescence plate reader capable of ratiometric calcium measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density that will result in approximately 90% confluency on the day of the experiment.[1][3]

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to make a stock solution. Further dilute the stock solution in SBS to a final concentration of 2 µM.[1][3]

    • Add 0.01% Pluronic F-127 to the loading solution to aid in dye dispersal.[1][3]

    • Aspirate the culture medium from the wells and wash the cells once with SBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 1 hour at 37°C.[1][3]

  • Compound Incubation:

    • Wash the cells twice with SBS to remove extracellular Fura-2 AM.[1][3]

    • Prepare serial dilutions of this compound in SBS.

    • Add the desired concentrations of this compound to the wells and incubate for 30 minutes at room temperature.[1][3] Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor if available).

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence plate reader.

    • Record the baseline fluorescence ratio (F340/F380) for a short period.

    • Add the TRPC channel activator (e.g., (-)-englerin A or S1P) to all wells simultaneously using an automated injection system if available.

    • Immediately begin recording the fluorescence ratio for a defined period to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio after activator addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Zerencotrep_Signaling_Pathway cluster_membrane Cell Membrane TRPC TRPC1/4/5 Channels Ca_influx Ca²⁺ Influx TRPC->Ca_influx Activator Activator (e.g., (-)-englerin A, S1P) Activator->TRPC This compound This compound (Pico145) This compound->TRPC Downstream Downstream Signaling Ca_influx->Downstream

This compound's mechanism of action.

Experimental_Workflow A 1. Seed Cells (90% confluency) B 2. Incubate 24h A->B C 3. Load with Fura-2 AM (1 hour) B->C D 4. Wash Cells (2x) C->D E 5. Incubate with this compound (30 minutes) D->E F 6. Measure Baseline Fluorescence E->F G 7. Add Activator F->G H 8. Measure Ca²⁺ Influx G->H I 9. Data Analysis (IC₅₀) H->I

Calcium influx assay workflow.

References

Application Notes and Protocols for Assessing Zerencotrep Efficacy in Kidney Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy of Zerencotrep, a potent TRPC1/4/5 channel inhibitor, and other selective TRPC5 inhibitors in preclinical models of kidney disease. The protocols detailed below are based on established research into the role of TRPC5 channels in the pathogenesis of progressive kidney diseases, such as focal segmental glomerulosclerosis (FSGS).

Introduction to TRPC5 Inhibition in Kidney Disease

Transient Receptor Potential Canonical 5 (TRPC5) channels are implicated in the progression of kidney diseases.[1][2][3] Pathological activation of TRPC5 in podocytes, the specialized cells of the kidney's filtration barrier, leads to a cascade of events culminating in cell injury and loss. This process is a key driver of proteinuria and the progression to kidney failure.[1][2][4][5] The mechanism often involves the activation of the small GTP-binding protein Rac1, which promotes the insertion of TRPC5 channels into the podocyte cell membrane.[1][6] This leads to uncontrolled calcium influx, cytoskeletal remodeling, and eventual podocyte detachment and death.[1][4][5]

This compound (also known as Pico145) is a highly potent inhibitor of TRPC1/4/5 channels.[7] While direct studies of this compound in kidney disease models are emerging, a significant body of preclinical evidence exists for other selective TRPC5 inhibitors, such as AC1903 and GFB-8438.[1][2][8] These compounds have demonstrated robust efficacy in attenuating proteinuria and preserving podocyte health in various animal models, validating TRPC5 as a promising therapeutic target for chronic kidney disease.[1][4][8]

The following sections provide detailed protocols for assessing the efficacy of TRPC5 inhibitors in both in vivo and in vitro models of kidney disease.

Signaling Pathway and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.

TRPC5_Signaling_Pathway cluster_stimulus Pathological Stimuli cluster_cell Podocyte cluster_outcome Clinical Manifestation Genetic Mutations Genetic Mutations Rac1_activation Rac1 Activation Genetic Mutations->Rac1_activation Hypertension Hypertension Hypertension->Rac1_activation Other Stressors Other Stressors Other Stressors->Rac1_activation TRPC5_insertion TRPC5 Channel Insertion Rac1_activation->TRPC5_insertion promotes Ca_influx Ca2+ Influx TRPC5_insertion->Ca_influx mediates Cytoskeletal_remodeling Cytoskeletal Remodeling Ca_influx->Cytoskeletal_remodeling induces Podocyte_injury Podocyte Injury & Loss Cytoskeletal_remodeling->Podocyte_injury leads to Proteinuria Proteinuria Podocyte_injury->Proteinuria FSGS FSGS Podocyte_injury->FSGS This compound This compound This compound->TRPC5_insertion inhibits In_Vivo_Workflow cluster_analysis Efficacy Readouts Model_Induction Induce Kidney Disease Model (e.g., DOCA-Salt Rat) Group_Allocation Randomly Allocate Animals to Vehicle and Treatment Groups Model_Induction->Group_Allocation Dosing Administer this compound or Vehicle Chronically Group_Allocation->Dosing Monitoring Monitor Animal Health and Body Weight Dosing->Monitoring Urine_Collection Periodic Urine Collection (e.g., weekly) Dosing->Urine_Collection Endpoint Endpoint Reached (e.g., 4-6 weeks) Monitoring->Endpoint Urine_Collection->Endpoint Sacrifice Euthanize and Collect Tissues (Kidneys, Blood) Endpoint->Sacrifice Analysis Perform Analyses Sacrifice->Analysis Proteinuria_Analysis Urine Protein/Albumin Measurement Histology Kidney Histology (H&E, PAS, Trichrome) IHC Immunohistochemistry (Nephrin, WT1) Blood_Chemistry Serum Creatinine/BUN In_Vitro_Workflow cluster_assays Efficacy Readouts Cell_Culture Culture Human iPSC-derived Podocytes or Kidney Organoids Pre-treatment Pre-treat with this compound or Vehicle Cell_Culture->Pre-treatment Injury_Induction Induce Podocyte Injury (e.g., Puromycin Aminonucleoside) Pre-treatment->Injury_Induction Incubation Incubate for a Defined Period (e.g., 24-48 hours) Injury_Induction->Incubation Endpoint_Assays Perform Endpoint Assays Incubation->Endpoint_Assays Immunofluorescence Stain for Podocyte Markers (Nephrin, Synaptopodin) Cell_Viability Assess Cell Viability (e.g., MTT, Live/Dead Assay) Calcium_Imaging Measure Ca2+ Influx Electrophysiology Patch-Clamp to Confirm TRPC5 Blockade

References

Zerencotrep Administration for In Vivo Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zerencotrep, also known as Pico145 and HC-608, is a potent and highly selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels 1, 4, and 5 (TRPC1/4/5). These ion channels are implicated in a variety of physiological and pathological processes, including smooth muscle contraction, neuronal signaling, and kidney function.[1] The high potency and selectivity of this compound make it a valuable tool for in vivo rodent studies aimed at elucidating the role of TRPC1/4/5 channels in various disease models and for preclinical assessment of its therapeutic potential.

This document provides detailed application notes and protocols for the administration of this compound in in vivo rodent studies, based on available preclinical data. It includes recommended solvent formulations, and key considerations for experimental design.

Mechanism of Action

This compound is a powerful antagonist of TRPC1/4/5 channels, with IC50 values in the picomolar to low nanomolar range.[2] It effectively blocks the influx of cations, including Ca2+, through these channels, thereby modulating downstream signaling pathways.

Data Presentation

Due to the limited availability of public quantitative in vivo data for this compound (Pico145), the following tables include pharmacokinetic data for the structurally related and well-characterized TRPC1/4/5 inhibitor, HC-070, in mice. This information can serve as a valuable reference for estimating the pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound (Pico145)

TargetIC50 (nM)
TRPC40.349
TRPC51.3

Source: MedChemExpress[2]

Table 2: Pharmacokinetic Parameters of HC-070 in C57BL/6 Mice (10 mg/kg, oral administration)

ParameterValue
Cmax (ng/mL)185 ± 35
Tmax (hr)0.5
AUC (0-24h) (ng·hr/mL)530
Brain Cmax (ng/g)120 ± 20
Brain Tmax (hr)1
Brain AUC (0-24h) (ng·hr/g)450

This data is for the structurally similar compound HC-070 and should be used as an estimation for this compound.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Two primary formulations are recommended for dissolving this compound for in vivo rodent studies. The choice of formulation may depend on the desired route of administration and the duration of the study.

Formulation 1: Aqueous Formulation

  • Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Solubility: ≥ 2.5 mg/mL

  • Preparation:

    • Dissolve this compound in DMSO to create a stock solution.

    • Add PEG300 to the DMSO stock solution and mix thoroughly.

    • Add Tween-80 and mix until the solution is clear.

    • Add saline to the desired final volume and mix well.

  • Note: This formulation is suitable for most routes of administration, including oral (p.o.) and intraperitoneal (i.p.) injection.

Formulation 2: Oil-Based Formulation

  • Composition:

    • 10% DMSO

    • 90% Corn Oil

  • Solubility: ≥ 2.5 mg/mL

  • Preparation:

    • Dissolve this compound in DMSO to create a stock solution.

    • Add the DMSO stock solution to corn oil and mix thoroughly.

  • Note: This formulation is suitable for subcutaneous (s.c.) and intramuscular (i.m.) injections and may provide a slower release profile.

In Vivo Rodent Study: Intestinal Motility Model (Mouse)

This protocol is based on a study investigating the effect of Pico145 on intestinal motility in mice.

  • Animals: Male BALB/c mice (8-12 weeks old).

  • Compound Administration:

    • Administer this compound (Pico145) at the desired dose via intraperitoneal (i.p.) injection.

    • A vehicle control group (receiving the formulation without the active compound) should be included.

  • Experimental Procedure:

    • Fast the mice for 12-18 hours before the experiment, with free access to water.

    • Administer this compound or vehicle.

    • 30 minutes after compound administration, administer a non-absorbable marker (e.g., 0.1 mL of 5% charcoal suspension in 10% gum arabic) by oral gavage.

    • After a set time (e.g., 30-60 minutes), euthanize the mice by cervical dislocation.

    • Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis:

    • Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

    • Compare the intestinal transit between the this compound-treated and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA).

In Vivo Rodent Study: Anxiety Model (Mouse)

While specific data for this compound in anxiety models is limited, protocols for the related compound HC-070 can be adapted. The Elevated Plus Maze (EPM) is a standard test for assessing anxiety-like behavior in rodents.

  • Animals: Male C57BL/6 mice (8-12 weeks old).

  • Compound Administration:

    • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 30-60 minutes).

  • Experimental Procedure (Elevated Plus Maze):

    • The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

    • Place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms: (time in open arms / total time) x 100.

    • Calculate the percentage of open arm entries: (entries into open arms / total entries) x 100.

    • Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

    • Compare the results between the this compound-treated and vehicle control groups.

Mandatory Visualizations

Zerencotrep_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein Gq/11 GPCR->G_Protein Activates TRPC1_4_5 TRPC1/4/5 Channel Ca2_Influx Ca2+ Influx TRPC1_4_5->Ca2_Influx Mediates G_Protein->TRPC1_4_5 Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Downstream_Signaling Downstream Signaling Ca2_Influx->Downstream_Signaling Initiates This compound This compound This compound->TRPC1_4_5 Inhibits

Caption: this compound inhibits the TRPC1/4/5 ion channel.

Experimental_Workflow_Intestinal_Motility Start Start Fasting 1. Fast Mice (12-18 hours) Start->Fasting Administration 2. Administer this compound or Vehicle (i.p.) Fasting->Administration Marker 3. Administer Charcoal Meal (Oral Gavage) Administration->Marker Wait 4. Wait (30-60 minutes) Marker->Wait Euthanasia 5. Euthanize Mice Wait->Euthanasia Dissection 6. Dissect Small Intestine Euthanasia->Dissection Measurement 7. Measure Intestinal Transit Dissection->Measurement Analysis 8. Data Analysis Measurement->Analysis End End Analysis->End

Caption: Workflow for intestinal motility study in mice.

Experimental_Workflow_Anxiety_Model Start Start Acclimatization 1. Acclimatize Mice to Testing Room Start->Acclimatization Administration 2. Administer this compound or Vehicle (p.o. or i.p.) Acclimatization->Administration Wait 3. Wait (30-60 minutes) Administration->Wait EPM_Test 4. Elevated Plus Maze Test (5 minutes) Wait->EPM_Test Recording 5. Record Behavior (Video Tracking) EPM_Test->Recording Analysis 6. Data Analysis (% Time in Open Arms) Recording->Analysis End End Analysis->End

Caption: Workflow for anxiety testing using the EPM.

References

Application Notes: Dissolution and Storage Protocol for Zerencotrep

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The following protocol is a representative example developed for a hypothetical compound, "Zerencotrep." As no public data exists for a compound with this name, this document serves as a template illustrating best practices for the handling of novel small molecule inhibitors in a research setting. Researchers should adapt this protocol based on the empirically determined properties of their specific compound.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor currently under investigation for its therapeutic potential. Proper handling, dissolution, and storage of this compound are critical to ensure its stability, activity, and the reproducibility of experimental results. These application notes provide a detailed, standardized protocol for the preparation of this compound stock and working solutions for use in typical in vitro cell-based assays.

Compound Properties

A summary of the hypothetical physicochemical properties of this compound is provided below. These values are essential for accurate solution preparation.

Table 1: Physicochemical Properties of this compound

Property Value Notes
Molecular Weight 482.55 g/mol Use this value for all molarity calculations.
Appearance White to off-white crystalline powder Visually inspect for any discoloration before use.
Purity (by HPLC) >99.5% Refer to the Certificate of Analysis for lot-specific purity.

| Supplied Form | Lyophilized Powder | Shipped at ambient temperature; store as recommended upon receipt. |

Dissolution Protocol

Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions. Therefore, a high-concentration stock solution must first be prepared using an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).

Table 2: Solubility of this compound

Solvent Maximum Solubility (at 25°C) Recommended Stock Concentration
DMSO ≥ 50 mg/mL (~103.6 mM) 10 mM
Ethanol (95%) ~5 mg/mL (~10.4 mM) Not recommended for high-concentration stocks.

| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble. Do not dissolve directly in aqueous buffers. |

Materials Required
  • This compound lyophilized powder

  • Anhydrous/molecular sieve-dried DMSO (Biotechnology Grade)

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Calibrated positive displacement pipettes

  • Vortex mixer

  • Water bath or heat block (optional)

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.

G cluster_0 Step 1: Weighing cluster_1 Step 2: Dissolution cluster_2 Step 3: Aliquoting & Storage A Equilibrate this compound powder to room temperature (min. 20 mins) B Weigh 4.83 mg of this compound using a calibrated balance A->B Prevents condensation C Add 1 mL of anhydrous DMSO to the powder B->C Target: 10 mM Stock D Vortex vigorously for 2-5 minutes until fully dissolved C->D E Optional: Warm at 37°C for 10 mins if dissolution is slow D->E If needed F Dispense into single-use light-protected aliquots (e.g., 20 µL) D->F E->F G Store aliquots at -80°C for long-term stability F->G G Start This compound Received Form Form? Start->Form Powder Lyophilized Powder Form->Powder Powder Solution 10 mM Stock Solution in DMSO Form->Solution Solution StorePowder Store at -20°C with desiccant Protect from light Powder->StorePowder UseDuration Intended Use? Solution->UseDuration LongTerm Long-Term (> 1 month) UseDuration->LongTerm Long ShortTerm Short-Term (< 1 month) UseDuration->ShortTerm Short StoreLong Aliquot & Store at -80°C LongTerm->StoreLong StoreShort Aliquot & Store at -20°C ShortTerm->StoreShort G Receptor Growth Factor Receptor KIN_A KINASE-A Receptor->KIN_A P KIN_B KINASE-B KIN_A->KIN_B P TF Transcription Factor KIN_B->TF P Response Cellular Response (e.g., Proliferation) TF->Response This compound This compound This compound->KIN_B Inhibition

Application Notes and Protocols for Determining Zerencotrep Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for generating robust and reproducible dose-response curves for Zerencotrep (also known as Pico145), a potent and selective inhibitor of Transient Receptor Potential Canonical (TRPC) channels 1, 4, and 5. The protocols outlined herein are designed to assess the cytotoxic or cytostatic effects of this compound on a relevant cancer cell line. Methodologies for cell culture, preparation of the compound, execution of cell viability assays, and data analysis are described in detail. Furthermore, this document includes visualizations of the experimental workflow and the targeted signaling pathway to facilitate a comprehensive understanding of the experimental design.

Introduction

This compound has been identified as a highly potent small-molecule inhibitor of TRPC1/4/5 channels, with IC50 values in the picomolar to nanomolar range.[1][2] These ion channels are implicated in regulating calcium influx, which in turn modulates a variety of cellular processes, including proliferation and survival. Dysregulation of TRPC channel activity has been linked to the pathology of several diseases, including cancer. Therefore, characterizing the dose-dependent effects of this compound is a critical step in its preclinical evaluation as a potential therapeutic agent.

This application note provides two detailed protocols for assessing the in vitro efficacy of this compound: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays are widely used to determine cell viability and proliferation in response to a compound.[3][4][5][6] The provided experimental design will enable researchers to determine key dose-response parameters such as IC50 (the concentration at which 50% of the maximum inhibitory effect is observed).

Signaling Pathway of this compound Action

This compound exerts its effects by inhibiting the TRPC1, TRPC4, and TRPC5 ion channels. These channels are non-selective cation channels that mediate calcium (Ca2+) influx into the cell upon activation by various stimuli. This influx of calcium acts as a second messenger, triggering downstream signaling cascades that can promote cell proliferation and survival. By blocking these channels, this compound attenuates the rise in intracellular calcium, thereby inhibiting these pro-survival pathways and potentially leading to cell cycle arrest or apoptosis.

Zerencotrep_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPC TRPC1/4/5 Channel Ca_ion Ca²⁺ TRPC->Ca_ion Ca²⁺ Influx Stimulus Stimulus (e.g., Growth Factor, S1P) Stimulus->TRPC Activates Downstream Downstream Signaling (e.g., Proliferation, Survival) Ca_ion->Downstream Activates This compound This compound This compound->TRPC Inhibits

Figure 1. This compound's mechanism of action.

Experimental Design and Workflow

The general workflow for determining the dose-response curve of this compound involves seeding cells, treating them with a range of this compound concentrations, incubating for a specified period, and then assessing cell viability.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Hs578T) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Prep 2. This compound Serial Dilution Treatment 4. Treat Cells with this compound Drug_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (MTT or CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 7. Read Absorbance/Luminescence Viability_Assay->Data_Acquisition Data_Analysis 8. Plot Dose-Response Curve & Calculate IC50 Data_Acquisition->Data_Analysis

Figure 2. Experimental workflow for dose-response analysis.

Materials and Methods

Cell Line Selection

The Hs578T human breast cancer cell line is a suitable model for this study as it is known to be sensitive to TRPC channel modulation.[1]

Reagents and Materials
Reagent/MaterialSupplierCatalog Number
This compound (Pico145)MedChemExpressHY-101507
Hs578T Cell LineATCCHTB-126
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
96-well flat-bottom cell culture platesCorning3596
Opaque-walled 96-well plates (for CellTiter-Glo®)Corning3917
Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C.[7]

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium. Given the high potency of this compound, a wide concentration range is recommended, for example, from 1 pM to 1 µM. A 10-point, 3-fold serial dilution is a good starting point.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Day 1: Cell Seeding

  • Culture Hs578T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight to allow for cell attachment.

Day 2: Cell Treatment

  • Prepare the serial dilutions of this compound in complete medium at 2X the final desired concentrations.

  • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and untreated control wells.

  • Incubate the plate for 48 to 72 hours.

Day 4/5: MTT Assay

  • Prepare a 5 mg/mL solution of MTT in PBS and filter sterilize it.[3][8]

  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[8]

  • Carefully aspirate the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][8]

  • Read the absorbance at 570 nm using a microplate reader.[4]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[6]

Day 1 & 2: Cell Seeding and Treatment

  • Follow steps 1-5 from the MTT assay protocol (Day 1 and 2), using opaque-walled 96-well plates.

Day 4/5: CellTiter-Glo® Assay

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9][10]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[10]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

  • Record the luminescence using a plate reader.

Data Presentation and Analysis

The raw data (absorbance or luminescence) should be processed and presented in a clear, tabular format.

Raw Data Table
This compound (nM)Replicate 1 (Absorbance/Luminescence)Replicate 2 (Absorbance/Luminescence)Replicate 3 (Absorbance/Luminescence)
0 (Vehicle).........
0.001.........
0.003.........
0.01.........
0.03.........
0.1.........
0.3.........
1.........
3.........
10.........
30.........
100.........
Data Normalization and Analysis
  • Background Subtraction: Subtract the average reading from the "medium only" wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the this compound concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in statistical software like GraphPad Prism to determine the IC50 value.

Summary of Results Table
ParameterValue95% Confidence Interval
IC50... nM... to ... nM
Hill Slope...... to ...
...

Conclusion

The protocols described in this application note provide a robust framework for determining the dose-response relationship of this compound in a cancer cell line model. The use of standardized assays and a well-defined experimental workflow will ensure the generation of high-quality, reproducible data, which is essential for the continued preclinical development of this promising TRPC1/4/5 inhibitor. Careful execution of these protocols will allow for the accurate determination of key pharmacological parameters, such as the IC50, providing valuable insights into the potency of this compound.

References

a application of Zerencotrep in neuronal excitability studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zerencotrep, also known as Pico145 or HC-608, is a potent and highly selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2] These channels are non-selective cation channels that play a crucial role in regulating intracellular calcium concentration and membrane potential, thereby influencing neuronal excitability. Dysregulation of TRPC1/4/5 channel activity has been implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and pain, making them attractive therapeutic targets.[2] This document provides detailed application notes and protocols for utilizing this compound in the study of neuronal excitability.

Mechanism of Action

This compound exerts its inhibitory effect by binding to a conserved site on the TRPC1/4/5 channel subunits, stabilizing the closed state of the channel. This action effectively blocks the influx of cations, primarily Ca²⁺ and Na⁺, in response to channel activation.[1] This leads to a reduction in membrane depolarization and a subsequent decrease in neuronal excitability. The high potency and selectivity of this compound for TRPC1/4/5 channels over other TRP channel family members make it a valuable pharmacological tool for dissecting the specific roles of these channels in neuronal function.[1]

Data Presentation

The inhibitory potency of this compound has been quantified across different TRPC channel subtypes and activation mechanisms. The following table summarizes the key IC₅₀ values for this compound (Pico145).

Channel SubtypeActivatorAssay TypeIC₅₀ (nM)Reference
Human TRPC4(-)-Englerin ACalcium Imaging0.349[1]
Human TRPC5(-)-Englerin ACalcium Imaging1.3[1]
Human TRPC4/TRPC1(-)-Englerin ACalcium Imaging0.033[1]
Human TRPC5/TRPC1(-)-Englerin ACalcium Imaging0.2[1]
Human TRPC4Sphingosine-1-phosphatePatch Clamp0.033[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in modulating neuronal excitability.

Zerencotrep_Signaling_Pathway cluster_membrane Plasma Membrane TRPC TRPC1/4/5 Channel (Open State) TRPC_inhibited TRPC1/4/5 Channel (Closed State) TRPC->TRPC_inhibited This compound Ca_influx Ca²⁺/Na⁺ Influx TRPC->Ca_influx Blocked_influx Blocked Influx TRPC_inhibited->Blocked_influx Activator Channel Activators (e.g., (-)-Englerin A, S1P) Activator->TRPC Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Excitability Increased Neuronal Excitability Depolarization->Excitability Reduced_excitability Decreased Neuronal Excitability Blocked_influx->Reduced_excitability

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol is designed to measure the inhibitory effect of this compound on TRPC1/4/5 channel activity in a cell-based assay using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the TRPC1/4/5 channel subtype of interest

  • This compound (Pico145)

  • TRPC channel activator (e.g., (-)-Englerin A or Sphingosine-1-phosphate)

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, 10 mM HEPES (pH 7.4)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the target TRPC channel into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) and Pluronic F-127 (0.02%) in SBS for 60 minutes at 37°C.

  • Washing: Wash the cells twice with SBS to remove extracellular dye.

  • Compound Incubation: Add SBS containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence for 1-2 minutes using a fluorescence plate reader (Excitation/Emission: ~340/510 nm and ~380/510 nm for Fura-2; ~490/520 nm for Fluo-4).

  • Channel Activation: Add the TRPC channel activator (e.g., (-)-Englerin A) to all wells and immediately begin recording the fluorescence change for 5-10 minutes.

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (Fura-2) or intensity (Fluo-4). Plot the concentration-response curve for this compound and determine the IC₅₀ value.

Calcium_Imaging_Workflow A Seed cells in 96-well plate B Load with Calcium Indicator (e.g., Fura-2 AM) A->B C Wash cells B->C D Incubate with this compound C->D E Measure Baseline Fluorescence D->E F Add TRPC Channel Activator E->F G Record Fluorescence Change F->G H Data Analysis (IC₅₀) G->H

Caption: Experimental workflow for the in vitro calcium imaging assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for investigating the effect of this compound on the electrophysiological properties of neurons, such as action potential firing and membrane potential.

Materials:

  • Primary neuronal culture or acute brain slices

  • This compound (Pico145)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Preparation: Prepare primary neuronal cultures or acute brain slices according to standard laboratory protocols.

  • Recording Setup: Place the culture dish or brain slice in the recording chamber and perfuse with aCSF.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ and fill with intracellular solution.

  • Obtaining a Recording: Under visual guidance, approach a neuron with the patch pipette and form a giga-ohm seal. Subsequently, rupture the membrane to obtain the whole-cell configuration.

  • Baseline Recording (Current-Clamp): Record the baseline neuronal activity, including resting membrane potential and spontaneous action potential firing. To elicit firing, inject depolarizing current steps of varying amplitudes.

  • This compound Application: Perfuse the chamber with aCSF containing the desired concentration of this compound (e.g., 10-100 nM).[4]

  • Post-Drug Recording: After a stable effect is observed, repeat the recording of resting membrane potential and evoked action potential firing.

  • Data Analysis: Analyze the changes in neuronal excitability parameters, such as a decrease in firing frequency, hyperpolarization of the resting membrane potential, and an increase in the current threshold for action potential generation.[4]

Patch_Clamp_Workflow A Prepare Neuronal Culture or Brain Slice B Obtain Whole-Cell Patch-Clamp Recording A->B C Record Baseline Activity (Current-Clamp) B->C D Perfuse with this compound C->D E Record Post-Drug Activity D->E F Washout (Optional) E->F G Analyze Changes in Neuronal Excitability E->G F->G

Caption: Experimental workflow for whole-cell patch-clamp recording.

Conclusion

This compound is a powerful and selective tool for investigating the role of TRPC1/4/5 channels in neuronal excitability. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the physiological and pathophysiological functions of these channels and for the development of novel therapeutics targeting them.

References

Troubleshooting & Optimization

a troubleshooting Zerencotrep insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Zerencotrep Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this compound, with a particular focus on addressing its insolubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: this compound is a highly hydrophobic molecule with inherently low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation.

  • Recommended Action: First, prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial solubilization. For a detailed procedure, please refer to the Experimental Protocols section below.

  • Troubleshooting Workflow: If you are still experiencing issues, follow the logical troubleshooting workflow outlined below.

G start Insolubility Issue (Precipitation Observed) check_solvent Was an organic solvent (e.g., DMSO) used for the stock solution? start->check_solvent use_organic Action: Prepare a fresh 10-100 mM stock solution in 100% DMSO. check_solvent->use_organic No check_concentration Is the final working concentration too high? check_solvent->check_concentration Yes check_dilution Was the stock solution added directly to the aqueous buffer in bulk? check_concentration->check_dilution No dilute_further Action: Lower the final working concentration. (See Table 1) check_concentration->dilute_further Yes vortex_dilute Action: Add stock solution dropwise to the aqueous buffer while vortexing vigorously. check_dilution->vortex_dilute Yes check_ph Is the pH of the final solution optimal? check_dilution->check_ph No adjust_ph Action: Adjust buffer pH. (See Table 2) check_ph->adjust_ph No consider_excipients Still Insoluble? Consider solubility enhancers (e.g., cyclodextrins). check_ph->consider_excipients Yes contact_support Contact Technical Support consider_excipients->contact_support

Caption: Troubleshooting workflow for this compound solubility issues.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture media. How can I prevent this?

A2: This is a common issue known as "crashing out," where the compound precipitates upon transfer from a high-concentration organic stock to a low-concentration aqueous environment.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically ≤0.1%, to avoid solvent-induced cytotoxicity.

  • Dilution Method: Do not add the DMSO stock directly to the full volume of media. Instead, add the stock solution to a small volume of media or PBS first, while vortexing, and then add this intermediate dilution to the final volume.

  • Working Concentration: The final working concentration of this compound in aqueous media is critical. Exceeding its maximum solubility will cause precipitation. Refer to the solubility data in Table 1 .

Q3: My in-vivo experiments require a formulation without DMSO. How can I prepare an aqueous solution of this compound?

A3: For in-vivo applications, solubility-enhancing excipients are often necessary. A formulation using cyclodextrins is a common approach.

  • Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to create an inclusion complex with this compound, significantly increasing its aqueous solubility.

  • General Protocol:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in saline or PBS.

    • Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously.

    • Continue to stir at room temperature for 1-4 hours, or until the solution is clear.

    • Sterile-filter the final solution through a 0.22 µm filter before use.

Quantitative Data on this compound Solubility

The following tables provide reference data for the solubility of this compound under various conditions.

Table 1: Maximum Solubility of this compound in Common Buffers (with 0.1% DMSO)

Buffer SystempHTemperature (°C)Maximum Solubility (µM)
PBS7.42512.5
PBS7.4379.8
TRIS-HCl8.02518.2
MES6.5257.1
Cell Culture Media (DMEM)7.437~5.0

Table 2: Effect of pH and Co-solvents on this compound Solubility

Solvent SystempHAdditiveSolubility (µM)
100% DMSON/ANone>100,000 (100 mM)
90% Saline / 10% DMSO7.4None250
Saline7.420% HP-β-CD1,500 (1.5 mM)
Saline7.45% Tween® 80850
Acetate Buffer5.00.1% DMSO2.5
TRIS Buffer8.50.1% DMSO22.0

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (powder), Anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the required mass of this compound for your desired volume. (e.g., For 1 mL of a 10 mM solution of this compound with a MW of 450.5 g/mol , you need 4.505 mg).

  • Procedure: a. Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube. b. Add the calculated volume of 100% anhydrous DMSO. c. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed. d. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for In-Vitro Cell-Based Assays

  • Objective: To prepare a 10 µM working solution of this compound in cell culture media from a 10 mM DMSO stock.

  • Procedure: a. Thaw a frozen aliquot of the 10 mM this compound stock solution. b. Prepare an intermediate dilution: Add 2 µL of the 10 mM stock to 198 µL of sterile PBS or serum-free media. This creates a 100 µM solution in 1% DMSO. Vortex gently. c. Prepare the final working solution: Add 1 mL of the 100 µM intermediate dilution to 9 mL of your final cell culture media (containing serum, if applicable). This results in a final concentration of 10 µM this compound and 0.1% DMSO. d. Mix gently by inverting the tube several times. Use immediately.

Signaling Pathway Context

This compound is a potent inhibitor of the fictional kinase, MAP4K7 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7) . Insolubility can lead to artificially low concentrations of the drug reaching its intracellular target, resulting in a diminished or inconsistent biological effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor MAP4K7 MAP4K7 Receptor->MAP4K7 Activates TAK1 TAK1 MAP4K7->TAK1 MKK4 MKK4/7 TAK1->MKK4 JNK JNK MKK4->JNK AP1 c-Jun/AP-1 JNK->AP1 Phosphorylates Gene Gene Transcription (Inflammation, Proliferation) AP1->Gene This compound This compound (Precipitated) This compound->Inhibition Zerencotrep_sol This compound (Soluble) Zerencotrep_sol->MAP4K7 Inhibits Inhibition->MAP4K7 Ineffective Inhibition

Caption: Impact of this compound solubility on the MAP4K7 signaling pathway.

Technical Support Center: Optimizing Zerencotrep for TRPC5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zerencotrep for the inhibition of the TRPC5 ion channel. Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Pico145 or HC-608, is a potent and selective small-molecule inhibitor of TRPC1/4/5 channels.[1][2][3] It functions by blocking the ion-conducting pore of the TRPC5 channel, thereby preventing the influx of cations like calcium and sodium into the cell.[4] This inhibition stabilizes the channel in a non-conductive state.[5]

Q2: What is the selectivity profile of this compound?

This compound is highly selective for TRPC1/4/5 channels. It shows no significant effect on other TRP channels such as TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8.[1][2][3]

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific channel subunit composition. The potency can be influenced by the concentration of the agonist used in the assay.[1][3]

Q4: How should I prepare stock and working solutions of this compound?

For in vitro experiments, this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[6] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1]

Q5: Can this compound be used to study TRPC5 heteromers?

Yes, this compound is effective at inhibiting heteromeric channels formed by TRPC5 and TRPC1 subunits. It has been shown to inhibit human TRPC5-TRPC1 concatemers with high potency.[1][2][3][6]

Troubleshooting Guide

Q1: My observed IC50 value for this compound is significantly higher than the reported values. What are the potential causes?

  • High Agonist Concentration: The potency of this compound can be reduced by increased concentrations of the channel activator, such as (-)-englerin A.[1][3] Ensure you are using an appropriate concentration of the agonist as specified in your protocol.

  • Compound Degradation: Ensure the proper storage of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound.

  • Cell Health and Passage Number: Use healthy, low-passage number cells for your assays. Changes in cell physiology can affect channel expression and function.

  • Assay Conditions: Factors like temperature, pH, and buffer composition can influence inhibitor potency. Maintain consistent and optimal conditions throughout your experiments.

Q2: I am observing high background signals or "noise" in my calcium imaging assay. How can I improve my signal-to-noise ratio?

  • Dye Loading and Washing: Ensure complete de-esterification of the calcium indicator dye (e.g., Fura-2 AM) by incubating for the recommended time (e.g., 1 hour at 37°C).[1][3] Thoroughly wash the cells with the assay buffer after loading to remove any extracellular dye.

  • Cell Seeding Density: Seed cells at an optimal confluence (e.g., 90%) to ensure a robust and uniform signal.[1][3]

  • Autofluorescence: Check for autofluorescence from your compounds or the plate itself. Run appropriate controls (cells without dye, wells with compound but no cells) to assess background levels.

Q3: this compound precipitated out of my aqueous working solution. What should I do?

  • Check Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in your aqueous buffer is low enough to maintain solubility. Typically, the final DMSO concentration should be kept below 0.5%.

  • Use of Pluronic Acid: Including a small amount of a non-ionic surfactant like Pluronic F-127 (e.g., 0.01%) during dye loading can help improve the solubility of lipophilic compounds.[1][3]

  • Fresh Preparation: Prepare working solutions fresh from a concentrated stock just before the experiment to minimize the risk of precipitation.

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound against various TRPC channels.

Target ChannelCell TypeActivatorIC50 (nM)Reference
TRPC5 (human)HEK293(-)-englerin A1.3[1][2]
TRPC4 (human)HEK293(-)-englerin A0.349[1][2]
TRPC5-TRPC1 (human)HEK 293 Tet+(-)-englerin A0.2[1][3]
TRPC4-TRPC1 (human)HEK 293 Tet+Sphingosine 1-phosphate0.011[1][3]
TRPC4-TRPC1 (human)HEK 293 Tet+(-)-englerin A0.03[1][3]

Visualized Pathways and Workflows

TRPC5 Signaling Pathways

TRPC5_Signaling cluster_membrane Plasma Membrane GPCR_q Gq/11-coupled Receptor PLC PLC GPCR_q->PLC Activates GPCR_i Gi/o-coupled Receptor TRPC5 TRPC5 Channel GPCR_i->TRPC5 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ca_Influx Ca²⁺ Influx TRPC5->Ca_Influx Mediates DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->TRPC5 Activates Downstream Downstream Cellular Effects Ca_Influx->Downstream Leads to This compound This compound This compound->TRPC5 Inhibits

Caption: TRPC5 channel activation via G-protein coupled receptor (GPCR) pathways.

Experimental Workflow for this compound Concentration Optimization

Zerencotrep_Workflow cluster_planning Phase 1: Initial Screening cluster_validation Phase 2: Validation & Selectivity cluster_optimization Phase 3: Off-Target & In-Vivo Prep arrow A 1. Prepare this compound Stock Solution (in DMSO) C 3. Perform Dose-Response Assay (e.g., Fura-2 Calcium Imaging) A->C B 2. Culture TRPC5-expressing cells (e.g., HEK293) B->C D 4. Determine Initial IC50 Value C->D Analyze Data E 5. Validate IC50 with Electrophysiology (Patch-Clamp) D->E Confirm Potency F 6. Assess Selectivity: Test against other TRP channels (e.g., TRPC3, TRPC6) E->F Proceed if Potent G 7. Evaluate Potential Off-Target Effects F->G Confirm Selectivity H 8. Optimize Formulation for In-Vivo Studies G->H Proceed if Clean

Caption: A stepwise workflow for optimizing this compound concentration.

Key Experimental Protocols

Protocol: Determination of this compound IC50 using a Fura-2 Calcium Imaging Assay

This protocol is adapted from methodologies described for TRPC inhibitor screening.[1][3]

1. Materials and Reagents:

  • TRPC5-expressing HEK293 cells

  • This compound (Pico145)

  • TRPC5 agonist (e.g., (-)-englerin A)

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, 10 mM HEPES. Adjust pH to 7.4 with NaOH.

  • 96-well clear-bottomed, black-walled plates

2. Cell Preparation:

  • Seed TRPC5-expressing HEK293 cells into a 96-well plate at a density that will result in approximately 90% confluence on the day of the experiment.[1][3]

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

3. Fura-2 AM Loading:

  • Prepare a Fura-2 AM loading solution in SBS containing 2 µM Fura-2 AM and 0.01% Pluronic F-127.[1][3]

  • Aspirate the culture medium from the cells and wash once with SBS.

  • Add the Fura-2 AM loading solution to each well and incubate for 1 hour at 37°C.[1][3]

  • After incubation, wash the cells twice with SBS to remove excess dye.[1][3]

4. Compound Incubation:

  • Prepare serial dilutions of this compound in SBS from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Add the different concentrations of this compound (and a vehicle control) to the appropriate wells.

  • Incubate the plate for 30 minutes at room temperature or 37°C.[1][3]

5. Calcium Measurement:

  • Place the 96-well plate into a fluorescence plate reader capable of ratiometric calcium measurement.

  • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to ~510 nm.

  • Record a baseline fluorescence reading for 1-2 minutes.

  • Using the plate reader's injection system, add the TRPC5 agonist (e.g., (-)-englerin A) to all wells simultaneously.

  • Continue recording the fluorescence signal for an additional 5-10 minutes to capture the full calcium response.

6. Data Analysis:

  • Calculate the ratio of fluorescence intensities (F340/F380) for each time point.

  • Determine the peak response for each concentration of this compound.

  • Normalize the data, setting the response in the vehicle-treated wells (agonist only) as 100% and the baseline (or wells with a maximal inhibitory concentration) as 0%.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

a preventing Zerencotrep degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Zerencotrep in experimental buffers.

Troubleshooting Guides

Issue: Precipitation or Cloudiness of this compound in Aqueous Buffer

Possible Causes:

  • Low Solubility: this compound is sparingly soluble in aqueous solutions. Direct dilution of a DMSO stock into an aqueous buffer without appropriate co-solvents can lead to precipitation.

  • Incorrect Solvent Order: When preparing formulations with co-solvents, the order of addition is critical.

  • Low Temperature: Storing working solutions at low temperatures (e.g., 4°C) may cause the compound to precipitate out of solution, especially if the concentration is high.

Troubleshooting Steps:

  • Review Solution Preparation Protocol:

    • Ensure that a stock solution in a suitable organic solvent like DMSO is prepared first.[1][2][3]

    • When preparing aqueous working solutions, consider using co-solvents. A recommended formulation for in vivo studies involves a sequential addition of DMSO, PEG300, Tween-80, and finally the aqueous buffer (e.g., saline).[1][2][3]

    • For in vitro assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent effects on the experiment.

  • Optimize Co-solvent Formulation:

    • If precipitation occurs, try adjusting the ratios of the co-solvents. The provided protocols are a starting point and may need optimization depending on the final desired concentration and the specific buffer system used.

  • Gentle Warming and Sonication:

    • If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1][2] Be cautious with temperature to avoid thermal degradation.

  • Fresh Preparation:

    • It is recommended to prepare fresh working solutions for each experiment, especially for in vivo studies.[1][3] If a solution appears cloudy, it is best to discard it and prepare a new one.

Issue: Loss of this compound Activity in Experiments

Possible Causes:

  • Chemical Degradation: Although specific degradation pathways for this compound are not extensively documented in the provided search results, compounds with similar structures can be susceptible to hydrolysis, particularly at non-neutral pH.

  • Adsorption to Surfaces: Hydrophobic compounds like this compound can adsorb to plasticware, reducing the effective concentration in the experimental buffer.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[1]

Troubleshooting Steps:

  • Control pH of Experimental Buffer:

    • Maintain a pH close to physiological conditions (pH 7.4), as this is a common condition for cell-based assays with this compound.[1] Avoid highly acidic or basic buffers unless experimentally required, as these conditions may accelerate degradation of the purine-like structure.

  • Minimize Freeze-Thaw Cycles:

    • Aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

  • Use Appropriate Labware:

    • Consider using low-adhesion polypropylene tubes and pipette tips to minimize loss of the compound due to surface adsorption.

  • Include Proper Controls:

    • Always include a positive control (a known agonist of the target channel) and a negative control (vehicle) in your experiments to ensure that any observed loss of activity is due to the degradation of this compound and not other experimental factors.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in DMSO at concentrations of 100 mg/mL or higher.[1][3] It is recommended to prepare a high-concentration stock solution in DMSO.

Q2: What are the recommended storage conditions for this compound?

A2:

  • Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][3]

  • DMSO Stock Solution: Store in aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1]

Q3: Can I store this compound in an aqueous buffer?

A3: It is generally not recommended to store this compound in aqueous buffers for extended periods due to the risk of precipitation and potential degradation. It is best to prepare fresh working solutions from a DMSO stock for each experiment.[1][3]

Q4: What is a suitable buffer for in vitro experiments with this compound?

A4: A commonly used buffer for in vitro cell-based assays is a Standard Bath Solution (SBS) with a pH of 7.4. The composition of one such buffer is provided in the table below.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°C3 years[1][3]
4°C2 years[1][3]
In Solvent (DMSO)-80°C2 years[1]
-20°C1 year[1]

Table 2: Example of an In Vitro Experimental Buffer (Standard Bath Solution - SBS)

ComponentConcentration
NaCl135 mM
KCl5 mM
MgCl₂1.2 mM
CaCl₂1.5 mM
Glucose8 mM
HEPES10 mM
pH 7.4 (titrated with NaOH)
Data from MedChemExpress.[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Warm the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, low-adhesion polypropylene tubes.

  • Store the aliquots at -80°C.

Protocol for Preparation of an In Vitro Working Solution in SBS
  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in the Standard Bath Solution (SBS). The final DMSO concentration should be kept to a minimum (e.g., <0.5%).

  • Add the calculated volume of the DMSO stock solution to the appropriate volume of SBS and mix thoroughly by vortexing.

  • Use the freshly prepared working solution immediately in your experiment.

Visualizations

Zerencotrep_Troubleshooting_Workflow start Start: Experiment with this compound issue Issue Encountered: Precipitation or Loss of Activity start->issue check_prep Review Solution Preparation Protocol issue->check_prep Precipitation check_storage Review Storage and Handling issue->check_storage Loss of Activity check_buffer Check Buffer Composition and pH issue->check_buffer Both optimize_sol Optimize Co-solvent Formulation check_prep->optimize_sol aliquot Aliquot Stock Solutions check_storage->aliquot fresh_prep Prepare Fresh Working Solution check_buffer->fresh_prep optimize_sol->fresh_prep end Resolution: Proceed with Experiment fresh_prep->end aliquot->fresh_prep

Caption: Troubleshooting workflow for this compound stability issues.

Zerencotrep_Signaling_Pathway cluster_membrane Plasma Membrane TRPC TRPC1/4/5 Channels Ca_influx Ca²⁺ Influx TRPC->Ca_influx This compound This compound (Pico145) This compound->TRPC Inhibits Agonist Agonist (e.g., Englerin A, S1P) Agonist->TRPC Activates Downstream Downstream Signaling Ca_influx->Downstream

Caption: Simplified signaling pathway showing this compound's mechanism of action.

References

a common issues with Zerencotrep in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Zerencotrep Technical Support Center

Disclaimer: The following information is based on a hypothetical compound, "this compound," as no public data exists for a substance with this name. The troubleshooting guide and FAQs are generated based on common issues encountered with novel small molecule inhibitors in long-term cell culture and are for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a hypothetical, potent, and selective inhibitor of the XYZ signaling pathway, which is implicated in cell proliferation and survival. By targeting the kinase domain of the XYZ protein, this compound is designed to induce cell cycle arrest and apoptosis in cancer cell lines expressing a specific biomarker.

This compound This compound XYZ Kinase XYZ Kinase This compound->XYZ Kinase Inhibits Downstream Signaling Downstream Signaling XYZ Kinase->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Proposed mechanism of action for this compound.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Long-Term Cell Culture

Issue 1: Decreased Efficacy of this compound Over Time

Potential Cause A: Compound Degradation

This compound in solution may degrade over extended periods at 37°C in cell culture media.

Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting Decreased Efficacy Start Decreased Efficacy Observed Check_Storage Verify Stock Solution Storage and Age Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper Storage or Old Stock Replenish_Media Increase Frequency of Media Changes Check_Storage->Replenish_Media Storage OK Test_Activity Perform Dose-Response Experiment Prepare_Fresh->Test_Activity Replenish_Media->Test_Activity Analyze_Resistance Investigate Potential Resistance Mechanisms Test_Activity->Analyze_Resistance Efficacy Still Decreased End Issue Resolved Test_Activity->End Efficacy Restored Analyze_Resistance->End

Caption: Workflow for troubleshooting decreased this compound efficacy.

Experimental Protocol: Validating this compound Activity with a Dose-Response Assay

  • Cell Seeding: Plate cells at a density of 5,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a fresh 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture media to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Treatment: Replace the media in the cell plate with media containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assay: Assess cell viability using a standard MTS or resazurin-based assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Potential Cause B: Development of Cellular Resistance

Prolonged exposure to a targeted agent can lead to the selection of resistant cell populations.

Troubleshooting:

  • Molecular Profiling: Analyze treated and untreated cell populations for changes in the expression or mutation status of the XYZ protein and downstream signaling components.

  • Combination Therapy: Investigate the use of this compound in combination with other agents that target parallel survival pathways.

Issue 2: Increased Off-Target Effects or Cellular Toxicity with Long-Term Treatment

Potential Cause: Accumulation of Compound or Metabolites

This compound or its metabolites may accumulate in cells over time, leading to unexpected toxicity.

Data Presentation: Comparative Toxicity

Treatment DurationThis compound ConcentrationCell Viability (%)Apoptosis Rate (%)
72 hours1 µM52.3 ± 4.145.8 ± 3.9
2 weeks1 µM38.7 ± 5.661.2 ± 4.8
4 weeks1 µM25.1 ± 6.278.9 ± 5.5

Troubleshooting:

  • Pulsed Dosing: Implement a dosing schedule where the compound is removed for a period to allow cells to recover (e.g., 3 days on, 4 days off).

  • Dose Reduction: Lower the concentration of this compound to the minimum effective dose for long-term experiments.

Experimental Protocol: Assessing Apoptosis by Annexin V Staining

  • Cell Collection: Harvest both adherent and floating cells from the culture dish.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

a how to minimize off-target effects of Zerencotrep

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please note that "Zerencotrep" is a hypothetical compound name used for the purpose of this example. The following technical support guide is based on a fictional p38 MAPKα inhibitor to illustrate how to minimize off-target effects in a research setting.

This compound Technical Support Center

Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals minimize and troubleshoot potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα / MAPK14). Its primary on-target effect is the suppression of the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

Q2: What are the potential sources of off-target effects with this compound?

A2: Off-target effects can arise from several sources:

  • Inhibition of other kinases: Due to sequence and structural homology in the ATP-binding pocket, this compound may inhibit other kinases, particularly other members of the MAPK family (e.g., JNK, ERK) or other related kinases.

  • High concentrations: Using concentrations significantly above the IC50 for p38 MAPKα can lead to binding to lower-affinity targets.

  • Cell type-specific effects: The expression profile of kinases and other proteins in your specific cell model can influence the manifestation of off-target effects.

Q3: How do I determine the optimal working concentration for this compound in my cellular assay?

A3: The optimal concentration should be determined empirically. We recommend performing a dose-response curve and using the lowest concentration that achieves the desired level of on-target pathway inhibition (e.g., inhibition of downstream substrate phosphorylation) while minimizing effects on cell viability or other off-target indicators.

Troubleshooting Guide

Problem 1: I am observing unexpected levels of cell toxicity or a phenotype that is inconsistent with p38 MAPKα inhibition.

  • Possible Cause: This could be due to an off-target effect. High concentrations of this compound may be inhibiting kinases essential for cell survival in your specific cell line.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Verify that you are inhibiting the intended target at your working concentration. Use Western blotting to check the phosphorylation status of a direct downstream substrate of p38 MAPKα, such as MK2.

    • Perform a Dose-Response Viability Assay: Run a cell viability assay (e.g., MTS or CellTiter-Glo) with a wide range of this compound concentrations to distinguish between on-target and off-target-driven toxicity.

    • Use a Rescue Experiment: If possible, use a downstream effector of the suspected off-target to see if you can rescue the phenotype.

    • Consider a Structurally Unrelated Inhibitor: Use another known p38 MAPKα inhibitor with a different chemical scaffold. If the unexpected phenotype persists, it is more likely to be an on-target effect. If it disappears, it was likely an off-target effect of this compound.

Problem 2: My results with this compound are not being replicated by siRNA/shRNA knockdown of p38 MAPKα.

  • Possible Cause: This discrepancy often points to off-target effects of the small molecule inhibitor. While genetic knockdown confirms the role of the target protein, small molecules can inhibit the kinase activity of the protein as well as potentially other kinases.

  • Troubleshooting Steps:

    • Validate Knockdown Efficiency: Ensure your siRNA/shRNA is effectively reducing p38 MAPKα protein levels via Western blot.

    • Use Multiple siRNAs: Use at least two different siRNAs targeting different sequences of the p38 MAPKα mRNA to rule out off-target effects of the siRNA itself.

    • Perform a Kinase Profiling Assay: To identify potential off-targets of this compound, run an in vitro kinase panel screen at your working concentration.

Data Presentation

Table 1: Comparative Kinase Selectivity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target (p38 MAPKα) and a panel of common off-target kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. p38 MAPKα
p38 MAPKα 5 1
p38 MAPKβ25050
JNK11,500300
JNK22,200440
ERK2>10,000>2,000
CDK28,5001,700
SRC>10,000>2,000

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Western Blot for On-Target p38 MAPKα Pathway Inhibition

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 1-2 hours.

  • Stimulation: Stimulate the p38 MAPK pathway by treating cells with an appropriate agonist (e.g., 200 ng/mL anisomycin or 10 µg/mL LPS) for 15-30 minutes. Include a non-stimulated control.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MK2 (a direct p38 substrate), total MK2, phospho-p38, total p38, and a loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: Wash the membrane with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and visualize using an ECL substrate.

Visualizations

G Anisomycin Anisomycin / Stress p38 p38 MAPKα Anisomycin->p38 Activates This compound This compound This compound->p38 Inhibits MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates Downstream Inflammation, Apoptosis MK2->Downstream Leads to

Caption: Simplified signaling pathway showing this compound's inhibition of p38 MAPKα.

G start Start: Unexpected Phenotype Observed q1 Is on-target pathway (p-MK2) inhibited at working concentration? start->q1 action1 Action: Titrate this compound concentration. Re-verify with Western Blot. q1->action1 No q2 Does a structurally different p38 inhibitor cause the same phenotype? q1->q2 Yes a1_yes Yes a1_no No res1 Conclusion: Phenotype is likely ON-TARGET. q2->res1 Yes res2 Conclusion: Phenotype is likely an OFF-TARGET effect of this compound. q2->res2 No a2_yes Yes a2_no No action2 Action: Perform kinase screen. Lower concentration or use alternative inhibitor. res2->action2

Caption: Troubleshooting logic for differentiating on-target vs. off-target effects.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Advanced Confirmation p1_1 1. Determine IC50 for p38 MAPKα p1_2 2. Screen against a panel of >100 kinases at 1 µM p1_1->p1_2 p1_3 3. Determine IC50 for any kinase inhibited >50% p1_2->p1_3 p2_1 4. Dose-response Western Blot for p-MK2 (On-Target) p1_3->p2_1 p2_2 5. Dose-response cell viability assay p2_1->p2_2 p2_3 6. Compare on-target IC50 with cytotoxicity EC50 p2_2->p2_3 p3_1 7. Compare phenotype with p38 MAPKα siRNA/shRNA p2_3->p3_1 p3_2 8. (Optional) Proteomics (e.g., phosphoproteomics) p3_1->p3_2

Caption: Experimental workflow for characterizing and minimizing off-target effects.

Technical Support Center: Improving the In Vivo Delivery of Zerencotrep

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Zerencotrep (ZTC-893)

Target: TRPC1/4/5 Channels Inhibitor

For Research Use Only

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in vivo. The following information is designed to address common challenges encountered during experimental procedures, with a focus on enhancing bioavailability and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?

A1: Poor aqueous solubility is a common issue for many small molecule inhibitors. Precipitation can lead to inaccurate dosing and reduced bioavailability.

Troubleshooting Steps:

  • Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle. A recommended starting point for creating a stock solution is dissolving it in DMSO. For in vivo working solutions, further dilution in appropriate vehicles is necessary.

  • Formulation Optimization: For poorly water-soluble compounds, several strategies can enhance solubility and stability.[1][2][3] Consider the following approaches, summarized in the table below.

Data Presentation

Table 1: Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionAdvantagesConsiderations
Co-solvents Using a mixture of solvents (e.g., DMSO, PEG300, ethanol) to increase the solubility of the compound.[4]Simple and widely used for preclinical studies.Can cause toxicity or off-target effects at high concentrations.
Surfactants Using agents like Tween-80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound.[5]Can significantly increase solubility and stability.Potential for toxicity and alteration of biological barriers.
Lipid-Based Formulations Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1][5]Can improve oral bioavailability by enhancing absorption.[3]Complex formulations that may require specialized equipment.
Inclusion Complexes Using cyclodextrins to form complexes where the hydrophobic compound is encapsulated within the cyclodrin cavity.[5]Increases solubility and can protect the compound from degradation.May alter the pharmacokinetic profile of the compound.
Particle Size Reduction Decreasing the particle size of a solid drug can increase its surface area and, consequently, its dissolution rate.[1][2] Techniques like micronization or creating nanoscale formulations can improve bioavailability.[2]Enhances dissolution and absorption.Requires specialized equipment for milling or nanoparticle production.[6]
Q2: I am observing high variability in my experimental results between animals. What could be the cause?

A2: High variability can stem from several factors, including inconsistent formulation, improper dosing technique, and animal-specific physiological differences.

Troubleshooting Steps:

  • Ensure Homogeneous Formulation: If your formulation is a suspension, ensure it is uniformly mixed before each administration. Particle settling can lead to inconsistent dosing.

  • Standardize Administration Technique: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent across all animals. Ensure proper technique to avoid errors in dosing volume and delivery site.

  • Consider Animal Factors: The age, sex, and strain of the animal model can influence drug metabolism and disposition.[7] It is also important to control for factors like the fed/fasted state of the animals, as this can impact oral drug absorption.

  • Evaluate Pharmacokinetics: A pilot pharmacokinetic (PK) study can help determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. This data is crucial for understanding the source of variability.

Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage

This protocol provides a starting point for formulating this compound for oral administration in mice. Optimization may be required based on your specific experimental needs.

Materials:

  • This compound (solid)

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution (e.g., 2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the solution and mix until uniform.

  • Add 450 µL of saline to reach the final volume of 1 mL.

  • It is recommended to prepare this working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Protocol 2: Assessment of In Vivo Target Engagement

This protocol outlines a general method to determine if this compound is reaching its target (TRPC1/4/5 channels) in the tissue of interest.

Materials:

  • This compound-treated and vehicle-treated tissue samples

  • Appropriate lysis buffer with protease and phosphatase inhibitors

  • Antibodies for downstream signaling molecules (e.g., phospho-specific antibodies)

  • Western blot or ELISA reagents

Procedure:

  • Collect tissue samples at predetermined time points after this compound administration.

  • Homogenize the tissues in lysis buffer and quantify protein concentration.

  • Perform Western blotting or ELISA to measure the levels of downstream biomarkers of TRPC1/4/5 channel activity. A decrease in the activation of these biomarkers in the this compound-treated group compared to the vehicle group would indicate target engagement.

Mandatory Visualization

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling TRPC TRPC1/4/5 Ca_influx Ca2+ Influx TRPC->Ca_influx Downstream Downstream Effectors (e.g., Calcineurin, NFAT) Ca_influx->Downstream Gene_Expression Gene Expression (Inflammation, etc.) Downstream->Gene_Expression Outcome Therapeutic Outcome Gene_Expression->Outcome This compound This compound This compound->TRPC Inhibition

Caption: Proposed inhibitory action of this compound on the TRPC channel signaling pathway.

Experimental Workflow

G cluster_formulation Formulation cluster_animal_study In Vivo Study cluster_analysis Analysis Formulate Prepare this compound Formulation QC Quality Control (e.g., check for precipitation) Formulate->QC Dosing Administer to Animal Models QC->Dosing Sampling Collect Blood/Tissue Samples Dosing->Sampling PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarkers) Sampling->PD_Analysis Data_Interpretation Data Interpretation & Dose Optimization PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

Troubleshooting Logic

G Start High In Vivo Variability or Poor Efficacy Check_Formulation Is the formulation clear and stable? Start->Check_Formulation Optimize_Formulation Optimize Formulation (see Table 1) Check_Formulation->Optimize_Formulation No Check_Dosing Is the dosing technique consistent? Check_Formulation->Check_Dosing Yes Optimize_Formulation->Check_Formulation Standardize_Dosing Standardize Dosing Protocol Check_Dosing->Standardize_Dosing No PK_Study Conduct Pilot PK Study Check_Dosing->PK_Study Yes Standardize_Dosing->Check_Dosing Analyze_PK Analyze PK Data: Low Bioavailability? PK_Study->Analyze_PK Reformulate Reformulate to Improve Absorption/Stability Analyze_PK->Reformulate Yes PD_Study Assess Target Engagement (PD) Analyze_PK->PD_Study No Reformulate->PK_Study

Caption: A troubleshooting guide for addressing common issues in this compound in vivo studies.

References

a addressing variability in Zerencotrep experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with Zerencotrep (also known as Pico145 or HC-608), a potent and selective inhibitor of TRPC1/4/5 channels.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Compound Handling

Q1: How should I prepare and store this compound stock solutions to ensure stability and consistency?

A1: Proper handling of this compound is critical for reproducible results. Stock solutions should be prepared in high-quality anhydrous DMSO at a concentration of 10 mM.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to one year or at -80°C for up to two years.[1][2] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[1] If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q2: I'm observing inconsistent results between experiments. Could the solvent be the issue?

A2: Yes, the solvent and final concentration of this compound can impact its efficacy and solubility. For in vivo studies, two common solvent preparations are:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% Corn Oil

Both aim for a clear solution with a solubility of at least 2.5 mg/mL.[1] It is crucial to add each solvent sequentially and mix thoroughly.[1] For in vitro assays, ensure the final concentration of DMSO in your cell culture medium is consistent across all experiments and does not exceed a level that could cause cellular toxicity or off-target effects.

Experimental Design & Cellular Assays

Q3: My IC50 value for this compound is different from the published values. What are the potential causes?

A3: Variations in IC50 values are a common challenge in pharmacological studies and can be attributed to several factors:

  • Cell-Specific Factors:

    • TRPC Channel Expression Levels: The expression levels of TRPC1, TRPC4, and TRPC5 can vary significantly between cell lines and even between different passages of the same cell line.[3][4] This can be influenced by cell confluency and culture conditions.[5] We recommend using a consistent cell passage number for a set of experiments.[5]

    • Cell Density: The number of cells seeded per well can affect the inhibitor-to-target ratio, leading to shifts in the apparent IC50.[5] It is important to maintain consistent cell seeding densities.

  • Assay Conditions:

    • Incubation Time: The duration of this compound exposure can influence the observed inhibitory effect, with longer incubation times potentially resulting in lower IC50 values.[5]

    • Agonist Concentration: The potency of this compound can be influenced by the concentration of the agonist used to activate the TRPC channels (e.g., (-)-englerin A or sphingosine 1-phosphate).[1]

    • Reagent Variability: Batch-to-batch variations in cell culture media, serum, and other assay components can introduce variability.[5]

  • Data Analysis:

    • The specific curve-fitting model used to calculate the IC50 can influence the result. Ensure you are using a consistent and appropriate non-linear regression model.

Q4: I am seeing high variability between my technical replicates in a multi-well plate format. How can I improve this?

A4: High variability in technical replicates often points to methodological inconsistencies. Here are some areas to focus on:

  • Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in compound dilution and addition.

  • Cell Seeding: Uneven cell distribution in the wells is a common source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter compound concentrations and affect cell health.[5] To mitigate this, you can leave the outer wells empty or fill them with a sterile medium or PBS.[5]

  • Reagent Mixing: Ensure all reagents, including this compound dilutions and assay buffers, are thoroughly mixed before being added to the wells.

Calcium Imaging Assays

Q5: What are the best practices for using Fura-2 AM to measure intracellular calcium changes in response to this compound?

A5: Calcium imaging with Fura-2 AM is a primary method for assessing this compound's inhibitory activity. To ensure data quality and reproducibility, consider the following:

  • Fura-2 AM Preparation and Loading:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO to prevent premature hydrolysis.[6] Aliquot for single use to avoid freeze-thaw cycles.[6]

    • Optimize Fura-2 AM loading conditions (concentration, time, and temperature) for your specific cell type, as these can vary widely.[2][7] Typical concentrations range from 1-5 µM, with incubation times from 15 minutes to 2 hours.[2][8]

    • Pluronic F-127 can be used to aid in the solubilization of Fura-2 AM and ensure even dye distribution.[7]

    • After loading, wash the cells thoroughly to remove extracellular dye.[6]

  • Imaging Parameters:

    • Minimize UV light exposure to prevent phototoxicity.[2] Use the lowest possible excitation intensity and exposure times that still provide a good signal-to-noise ratio.[2]

    • The ratio of fluorescence at 340 nm and 380 nm excitation is used to determine the intracellular calcium concentration. This ratiometric measurement helps to correct for variations in dye concentration, illumination intensity, and photobleaching.[9][10][11]

  • Data Analysis:

    • Proper background subtraction is crucial for accurate quantification of the fluorescence signal.[12]

    • Be aware that calcium imaging data can be susceptible to variations due to neuron type, indicator concentration, optical resolution, sampling rate, and noise level.[12]

Q6: I am concerned about potential off-target effects of this compound. How can I validate that the observed effects are due to TRPC1/4/5 inhibition?

A6: While this compound is highly selective, it's good practice to confirm on-target activity. Here are some strategies:

  • Rescue Experiment: Overexpression of the target TRPC channel may require a higher concentration of this compound to achieve the same level of inhibition, effectively "rescuing" the phenotype at lower concentrations.[13]

  • Knockdown/Knockout Models: The most definitive approach is to use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of TRPC1, TRPC4, or TRPC5 and show that the effect of this compound is diminished or absent.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) at the same concentration used for your this compound dilutions.

Data Presentation

Table 1: In Vitro Potency of this compound (Pico145) Against TRPC Channels

ChannelAgonistCell LineIC50 (nM)
TRPC4(-)-englerin AHEK 2930.349
TRPC5(-)-englerin AHEK 2931.3
TRPC4-TRPC1(-)-englerin AHEK 293 Tet+0.03
TRPC5-TRPC1(-)-englerin AHEK 293 Tet+0.2
TRPC4-TRPC1Sphingosine 1-phosphate (S1P)-0.011

Data synthesized from MedChemExpress product information.[1]

Experimental Protocols

Protocol 1: General Calcium Imaging Assay Using Fura-2 AM

  • Cell Seeding: Seed cells at a consistent density in 96-well clear-bottomed black plates and culture for 24 hours.[1]

  • Fura-2 AM Loading:

    • Prepare a loading solution containing 2 µM Fura-2 AM in a standard bath solution (SBS: 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, and 10 mM Hepes, pH 7.4).[1] The addition of 0.01% Pluronic acid can aid in dye loading.[1]

    • Incubate cells with the Fura-2 AM loading solution for 1 hour at 37°C.[1]

  • Wash: Wash the cells twice with SBS to remove extracellular dye.[1]

  • Compound Incubation: Add this compound at the desired concentrations and incubate for 30 minutes.[1]

  • Calcium Measurement:

    • Record the fluorescence using a plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 505 nm.[1][7]

    • Establish a baseline fluorescence ratio before adding an agonist to stimulate TRPC channel activity.

    • Add the TRPC channel agonist (e.g., (-)-englerin A or S1P) and record the change in the fluorescence ratio over time.

  • Data Analysis: Calculate the ratio of fluorescence at 340nm/380nm to determine the relative intracellular calcium concentration. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 of this compound.

Visualizations

Zerencotrep_Signaling_Pathway This compound Mechanism of Action cluster_membrane Plasma Membrane TRPC TRPC1/4/5 Channel Ca_influx Ca²⁺ Influx TRPC->Ca_influx Allows Agonist Agonist (e.g., (-)-englerin A, S1P) Agonist->TRPC Activates This compound This compound (Pico145) This compound->TRPC Inhibits Downstream Downstream Signaling Ca_influx->Downstream Initiates Troubleshooting_Workflow Troubleshooting IC50 Variability Start Inconsistent IC50 for this compound Check_Reagents Verify Reagent Consistency (media, serum, agonist lots) Start->Check_Reagents Check_Cells Standardize Cell Culture (passage number, confluency, seeding density) Start->Check_Cells Check_Protocol Review Assay Protocol (incubation times, pipetting) Start->Check_Protocol Check_Analysis Confirm Data Analysis Method (background subtraction, curve fit) Start->Check_Analysis Result Consistent IC50 Check_Reagents->Result Check_Cells->Result Check_Protocol->Result Check_Analysis->Result

References

a optimization of incubation time for Zerencotrep treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zerencotrep. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the ZRK1 (this compound-Responsive Kinase 1) protein. ZRK1 is a critical downstream kinase in the PI3K/AKT signaling pathway, which is often hyperactivated in various cancer types. By inhibiting ZRK1, this compound blocks the phosphorylation of its downstream targets, leading to a reduction in cell proliferation and survival in ZRK1-dependent cancer cells.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is supplied as a lyophilized powder. To prepare a stock solution, we recommend dissolving it in DMSO to a concentration of 10 mM. Ensure the powder is fully dissolved by vortexing. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q3: What is a recommended starting concentration range for this compound in a cell-based assay?

A3: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. A good starting range for a dose-response curve is typically between 1 nM and 10 µM.

Q4: Is this compound selective for ZRK1?

A4: this compound has been designed for high selectivity towards ZRK1. However, as with any kinase inhibitor, off-target effects are possible, especially at higher concentrations. We recommend performing appropriate control experiments, such as using a structurally related but inactive compound or testing in a ZRK1-knockout cell line, to confirm that the observed effects are due to ZRK1 inhibition.

Optimization of Incubation Time

A critical parameter for any in vitro experiment is the incubation time with the therapeutic agent. The optimal duration can vary depending on the assay type and the biological question being addressed.

For Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®)

Longer incubation times are generally necessary to observe significant effects on cell growth. A time-course experiment is the most effective way to determine the ideal endpoint.

  • Recommended Time Points: 24, 48, and 72 hours.[1]

  • Rationale: This range typically allows for the observation of cytostatic or cytotoxic effects that manifest over one or more cell cycles.

For Phosphorylation Assays (e.g., Western Blot, ELISA)

To measure the direct inhibitory effect of this compound on ZRK1 activity, a much shorter incubation time is required.[1]

  • Recommended Time Points: 30 minutes, 1 hour, 2 hours, and 4 hours.

  • Rationale: Inhibition of kinase phosphorylation is often a rapid event. These shorter time points allow for the capture of the initial molecular response before downstream cellular effects become prominent.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on incubation time.

Issue Possible Cause Suggested Solution
Low or no dose-dependent effect on cell viability 1. Incubation time is too short: The compound may not have had enough time to induce a measurable effect on cell proliferation. 2. Inhibitor concentration is too low: The concentrations used may be below the effective range for the specific cell line. 3. Cell line is resistant to the inhibitor: The cell line may not depend on the ZRK1 pathway for survival.1. Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration.[1] 2. Increase the concentration range in your dose-response experiment. 3. Verify ZRK1 expression and pathway activation in your cell line via Western blot or other methods.
Inconsistent results between replicate wells 1. Uneven cell seeding: Inaccurate cell counts or improper mixing can lead to variability. 2. Edge effects: Wells on the perimeter of the microplate may experience more evaporation.[2] 3. Pipetting errors: Inaccurate dispensing of cells or compound.[2]1. Ensure a homogenous cell suspension before and during plating. Let the plate sit at room temperature for 15-20 minutes before incubation for even settling.[2] 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[2] 3. Calibrate pipettes regularly and use proper pipetting techniques.[2]
High background signal in the assay 1. Overly high cell seeding density: Too many cells can lead to non-specific signals.[2] 2. Autofluorescence of the compound: this compound may have intrinsic fluorescent properties that interfere with the assay.1. Optimize cell seeding density. Perform a cell titration experiment to find the linear range of the assay. 2. Include a "compound only" control (wells with media and this compound but no cells) to measure and subtract any background fluorescence.
No change in phosphorylation of downstream targets 1. Incubation time is too short or too long: The peak inhibition may have been missed. 2. Inactive inhibitor: The compound may have degraded.1. Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h) to find the optimal incubation time for phosphorylation inhibition.[1] 2. Verify the integrity and activity of your this compound stock solution.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound after a 72-hour incubation period, as determined by a CellTiter-Glo® cell viability assay.

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma50
A549Lung Carcinoma250
MCF-7Breast Adenocarcinoma800
U-87 MGGlioblastoma120
Table 2: Time-Course Effect of this compound on Cell Viability

This table shows the percentage of cell viability in HCT116 cells treated with 100 nM this compound at different time points.

Incubation Time (hours)Percent Viability (± SD)
2485% (± 4.2)
4855% (± 3.5)
7230% (± 2.8)

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only for background control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3][4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.[4] Read the absorbance at a wavelength of 570 nm.[3]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

G cluster_pathway This compound Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT ZRK1 ZRK1 AKT->ZRK1 Downstream Downstream Targets (Proliferation, Survival) ZRK1->Downstream This compound This compound This compound->ZRK1

Caption: Mechanism of action of this compound in the ZRK1 signaling pathway.

G cluster_workflow Experimental Workflow: Incubation Time Optimization cluster_incubation start Seed cells in 96-well plates treat Treat with this compound (Dose-Response) start->treat t24 Incubate 24h treat->t24 Time Point 1 t48 Incubate 48h treat->t48 Time Point 2 t72 Incubate 72h treat->t72 Time Point 3 assay Perform Cell Viability Assay t24->assay t48->assay t72->assay analyze Analyze Data & Determine Optimal Time assay->analyze end Optimal Incubation Time Identified analyze->end

Caption: Workflow for optimizing this compound incubation time in cell viability assays.

G cluster_troubleshooting Troubleshooting Logic: Low Efficacy issue { Issue | Low or no effect on cell viability} cause1 Cause Incubation Time Too Short? issue->cause1 cause2 Cause Concentration Too Low? issue->cause2 cause3 Cause Cell Line Resistant? issue->cause3 sol1 Solution Perform time-course (24, 48, 72h) cause1->sol1 sol2 Solution Increase concentration range cause2->sol2 sol3 Solution Confirm ZRK1 pathway activity cause3->sol3

Caption: Troubleshooting flowchart for low efficacy of this compound treatment.

References

a refining Zerencotrep protocols for specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Zerencotrep (also known as Pico145 or HC-608), a potent and selective small-molecule inhibitor of TRPC1/4/5 channels.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

1. Why am I observing low potency or inconsistent inhibition of TRPC channels?

Multiple factors can contribute to reduced or variable potency of this compound.

  • Reagent Preparation and Storage: Ensure the stock solution is prepared correctly. For long-term storage (months), this compound powder should be kept at -20°C.[2] Once prepared, stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles, which can inactivate the product.[3]

  • Cell Line-Specific Expression: The target channels (TRPC1, TRPC4, TRPC5) may have different expression levels across cell lines. Confirm the expression of the target TRPC channels in your specific cell line using methods like qPCR or Western blotting.

  • Assay Conditions: The potency of this compound can be influenced by the concentration of the channel activator used in the assay.[1] For instance, increased concentrations of the activator (-)-englerin A can reduce the observed potency of this compound.[1] Maintain consistent activator concentrations across experiments for comparable results.

  • Cell Health and Confluency: Use healthy, consistently passaged cells. Experiments should be performed on cells seeded at a consistent density, for example, 90% confluency, as variations can alter experimental outcomes.[1]

2. Why is there significant cell death or toxicity after treatment?

While this compound is highly selective, off-target effects or cell-type-specific sensitivity can lead to toxicity.

  • Concentration Too High: Although effective at sub-nanomolar concentrations (IC₅₀ < 1 nM in many cellular assays), excessively high concentrations may induce toxicity.[2] It is critical to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

  • Solvent Toxicity: The recommended solvent is DMSO.[1] Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to TRPC channel inhibition or the compound itself. Consider reducing the treatment duration or concentration. For example, the Hs578T cancer cell line is sensitized by this compound.[1]

3. Why are my calcium imaging results noisy or showing a low signal-to-noise ratio?

Calcium imaging experiments require careful optimization to achieve clean signals.

  • Dye Loading: Ensure optimal loading of the calcium indicator dye (e.g., Fura-2 AM). Cells should be incubated for a sufficient duration (e.g., 1 hour at 37°C) with the dye in an appropriate buffer.[1] The presence of a mild surfactant like Pluronic acid (e.g., 0.01%) can aid in dye loading.[1]

  • Washing Steps: After dye loading, cells must be washed thoroughly (e.g., twice with standard bath solution) to remove extracellular dye, which is a common source of high background fluorescence.[1]

  • Pre-incubation with this compound: Allow sufficient time for the inhibitor to engage with its target. A pre-incubation period of 30 minutes with this compound before making calcium measurements is a recommended starting point.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of TRPC1/4/5 channels, which are calcium-permeable, non-selective cation channels.[2] It functions by binding to a conserved site on these TRPC subunits, which stabilizes the closed state of the channel. This action effectively blocks the influx of calcium (Ca²⁺) and other cations, thereby inhibiting downstream signaling pathways that are dependent on this influx.[2] This mechanism allows for the precise modulation of pathological TRPC activity without affecting other unrelated ion channels.[2]

Zerencotrep_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPC TRPC1/4/5 Channel (Open) Ca_Influx Ca²⁺ Influx TRPC->Ca_Influx Allows Signaling Downstream Signaling Ca_Influx->Signaling Initiates Activator Activator (e.g., S1P, (-)-englerin A) Activator->TRPC Activates This compound This compound This compound->TRPC Binds & Stabilizes Closed State Blocked_TRPC TRPC1/4/5 Channel (Closed) No_Ca_Influx No Ca²⁺ Influx Blocked_TRPC->No_Ca_Influx Blocks Blocked_Signaling Inhibited Signaling No_Ca_Influx->Blocked_Signaling Prevents

Caption: Mechanism of this compound action on TRPC channels.

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration should be determined empirically for each cell line and assay. A dose-response experiment is the most effective method. The goal is to identify the IC₅₀ (half-maximal inhibitory concentration), which for this compound is often in the picomolar to low nanomolar range.[1]

A typical workflow involves treating cells with a serial dilution of this compound, inducing channel activity, and measuring the response (e.g., intracellular calcium levels).

Dose_Response_Workflow Start Seed cells in 96-well plate Culture Culture for 24h (e.g., 90% confluency) Start->Culture Dye_Load Load with Ca²⁺ Indicator Dye (e.g., Fura-2 AM) Culture->Dye_Load Wash Wash 2x to remove extracellular dye Dye_Load->Wash Treat Pre-incubate with serial dilutions of This compound (30 min) Wash->Treat Activate Add TRPC Channel Activator Treat->Activate Measure Measure response (e.g., Fluorescence) Activate->Measure Analyze Calculate IC₅₀ value Measure->Analyze

Caption: Experimental workflow for a dose-response curve.

Q3: Can this compound be used for in vivo studies?

A3: this compound is a valuable pharmacological tool for in vitro studies due to its high potency and selectivity.[2] Preclinical studies have suggested its therapeutic potential for in vivo models of anxiety, kidney disease, and cardiovascular dysfunction.[2] However, specific protocols for in vivo use, including formulation and dosing, should be carefully developed and validated according to published literature and institutional guidelines. One published protocol for animal studies suggests a formulation with DMSO, PEG300, Tween-80, and saline.[1]

Data Presentation: Comparative Potency

The inhibitory concentration (IC₅₀) of this compound varies depending on the specific TRPC channel complex and the cell line used. The following table summarizes reported IC₅₀ values from cellular assays.

Cell Line / Channel ComplexActivatorIC₅₀ (nM)Reference
HEK 293 / TRPC5(-)-englerin A1.3[1]
HEK 293 / TRPC4(-)-englerin A0.349[1]
HEK 293 / TRPC4-TRPC1(-)-englerin A0.03[1]
HEK 293 / TRPC5-TRPC1(-)-englerin A0.2[1]
Endothelial Cells / TRPC4-TRPC1Sphingosine 1-phosphate (S1P)0.011[1]
Hs578T Cancer CellsEndogenous0.11[1]
Experimental Protocols

Detailed Protocol: Determination of this compound IC₅₀ in Adherent Cells

This protocol describes a representative method for determining the potency of this compound using a fluorescence-based calcium assay in a 96-well format.

Materials:

  • HEK 293 cells expressing the TRPC channel of interest (or other suitable cell line)

  • 96-well clear-bottomed, black-walled plates (poly-d-lysine-coated for HEK 293)[1]

  • Complete growth medium

  • This compound (Pico145)

  • Fura-2 AM calcium indicator dye[1]

  • Pluronic F-127 (0.01% solution)

  • Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, 10 mM HEPES, pH 7.4.[1]

  • TRPC channel activator (e.g., (-)-englerin A, S1P)

  • Fluorescence plate reader with 340 nm and 380 nm excitation filters[1]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will achieve ~90% confluency 24 hours later.[1]

  • Dye Loading:

    • Aspirate the growth medium from the wells.

    • Add 100 µL of Fura-2 AM (e.g., 2 µM) prepared in SBS containing 0.01% Pluronic acid to each well.[1]

    • Incubate the plate at 37°C for 1 hour in the dark.[1]

  • Washing:

    • Aspirate the dye solution.

    • Gently wash the cells twice with 100 µL of SBS per well to remove any extracellular dye.[1]

  • Inhibitor Incubation:

    • Prepare serial dilutions of this compound in SBS. Include a vehicle control (e.g., 0.1% DMSO).

    • Add 100 µL of the appropriate this compound dilution or vehicle control to each well.

    • Incubate the plate at room temperature for 30 minutes in the dark.[1]

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to record fura-2 fluorescence, alternating between excitation wavelengths of 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for ~1-2 minutes.

    • Add the TRPC channel activator at a pre-determined optimal concentration.

    • Continue recording the fluorescence signal until the response has peaked and returned to baseline.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) for each time point.

    • Determine the peak response for each concentration of this compound.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

Validation & Comparative

A Comparative Guide to Zerencotrep (Pico145) and Other TRPC Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Zerencotrep, also known as Pico145 or HC-608, has emerged as a highly potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3][4] This guide provides a comprehensive comparison of this compound with other notable TRPC inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of TRPC Inhibitors

This compound distinguishes itself with its exceptional potency, exhibiting inhibitory constants (IC50) in the picomolar to low nanomolar range for TRPC1/4/5 channels.[1][2][3][5] This represents a significant advancement in the field, as many previously identified inhibitors demonstrate lower potency and selectivity.[5][6] The following tables summarize the quantitative data for this compound and other commonly used TRPC inhibitors.

InhibitorTarget(s)IC50Assay ConditionsReference
This compound (Pico145) TRPC40.349 nM(-)-englerin A-activated, in cells[2][7]
TRPC51.3 nM(-)-englerin A-activated, in cells[2][7]
TRPC4-TRPC10.03 nM / 0.033 nMConcatemers in HEK 293 cells / S1P-activated[2][3]
TRPC5-TRPC10.2 nM / 0.199 nMConcatemers in HEK 293 cells[2][3]
ML204 TRPC4~1 µMFluorescent intracellular Ca2+ assays[8][9]
TRPC4~3 µMWhole-cell voltage clamp[8][9]
GFB-8438 TRPC40.18 µMNot specified[8][9]
TRPC50.29 µMNot specified[8][9]
AC1903 TRPC54.06 µMNot specified[8][9]
Pyr3 TRPC30.7 µMCa2+ influx assay[8]
SAR7334 TRPC67.9 nMPatch-clamp experiment[8][9]
Norgestimate TRPC33.0 µMOAG-induced Ca2+ entry[10]
TRPC65.2 µMOAG-induced Ca2+ entry[10]
TRPC63.06 µMPatch-clamp experiment[10]

Table 1: Potency of Various TRPC Inhibitors

A key advantage of this compound is its remarkable selectivity for the TRPC1/4/5 subfamily. Studies have shown that it has no significant effect on other TRP channels, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8, nor on store-operated Ca2+ entry mediated by Orai1.[1][2][3] This high selectivity minimizes off-target effects, making it a precise tool for investigating the physiological roles of TRPC1/4/5 channels.[4]

InhibitorSelectivity ProfileReference
This compound (Pico145) Selective for TRPC1/4/5. No effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, Orai1.[1][2][3]
ML204 Exhibits some selectivity within the TRPC subfamily and higher selectivity against other TRP and non-TRP channels.[8][9]
GFB-8438 Excellent selectivity against TRPC6, other TRP family members, NaV1.5, and limited activity against hERG.[8][9]
AC1903 Specific and selective for TRPC5.[8][9]
Pyr3 Selective for TRPC3.[8]
SAR7334 Highly potent and bioavailable inhibitor of TRPC6.[8][9]

Table 2: Selectivity of Various TRPC Inhibitors

Signaling Pathways and Experimental Workflows

The activation of TRPC channels is often downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), which stimulate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), leading to channel opening.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_receptor Cell Membrane GPCR GPCR G_Protein Gq/11 GPCR->G_Protein activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes TRPC TRPC Channel (TRPC1/4/5) Ca_Influx Ca²⁺ Influx TRPC->Ca_Influx mediates Ligand Ligand (e.g., S1P) Ligand->GPCR activates G_Protein->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DAG->TRPC activates This compound This compound (Pico145) This compound->TRPC inhibits

GPCR Signaling Pathway for TRPC Activation.

A typical experimental workflow to assess the inhibitory effect of compounds like this compound on TRPC channels involves cell-based calcium influx assays.

Experimental_Workflow_for_TRPC_Inhibitor_Screening cluster_workflow Experimental Steps A 1. Seed cells expressing TRPC channels in a 96-well plate. B 2. Load cells with a Ca²⁺ indicator dye (e.g., Fura-2 AM). A->B C 3. Pre-incubate cells with the inhibitor (e.g., this compound). B->C D 4. Add a TRPC channel agonist (e.g., (-)-englerin A). C->D E 5. Measure changes in intracellular Ca²⁺ using a fluorescence plate reader. D->E F 6. Analyze data to determine IC₅₀ values. E->F

Workflow for TRPC Inhibitor Screening.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.

Calcium Influx Assay Using Fura-2 AM

This protocol is adapted from methods used to characterize TRPC inhibitors.[2][11]

  • Cell Culture: Seed HEK293 cells stably expressing the TRPC channel of interest (e.g., TRPC4 or TRPC5) in 96-well, clear-bottom, black-walled plates at a density that ensures 90% confluency on the day of the experiment.

  • Dye Loading: On the day of the experiment, wash the cells twice with a standard bath solution (SBS) containing (in mM): 135 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 8 glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH. Incubate the cells with 2 µM Fura-2 AM in SBS containing 0.01% pluronic acid for 1 hour at 37°C.

  • Inhibitor Incubation: Wash the cells twice with SBS to remove excess Fura-2 AM. Add the desired concentrations of this compound or other inhibitors to the wells and incubate for 30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm. Add a TRPC channel agonist, such as (-)-englerin A or sphingosine 1-phosphate (S1P), to the wells and continue recording the fluorescence changes.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration. The inhibitory effect of the compound is determined by comparing the agonist-induced calcium influx in the presence and absence of the inhibitor. IC50 values are calculated by fitting the concentration-response data to a logistical equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents and is a gold standard for characterizing channel inhibitors.[10][12][13]

  • Cell Preparation: Plate cells expressing the target TRPC channel on glass coverslips. On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

  • Recording Solutions: Use an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The intracellular (pipette) solution should contain (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

  • Data Acquisition: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane. Establish the whole-cell configuration by applying a brief suction pulse. Clamp the cell at a holding potential of -60 mV. Apply voltage ramps or steps to elicit channel currents.

  • Drug Application: After obtaining a stable baseline current, apply the TRPC channel agonist to the bath to activate the channels. Once a stable activated current is achieved, perfuse the bath with a solution containing the agonist plus the desired concentration of the inhibitor (e.g., this compound).

  • Data Analysis: Measure the current amplitude before and after the application of the inhibitor. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

References

Validating the Selectivity of Zerencotrep for TRPC1/4/5 Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zerencotrep (also known as Pico145 and HC-608), a potent inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels, with other known TRPC1/4/5 inhibitors. The data presented here, compiled from publicly available research, is intended to assist researchers in evaluating the selectivity and utility of this compound for their specific applications.

Executive Summary

This compound is a highly potent and selective small-molecule inhibitor of TRPC1/4/5 channels.[1][2][3][4][5][6] It exhibits picomolar to nanomolar efficacy in blocking these channels with remarkable selectivity over other TRP channels.[1][3][6] This guide compares the performance of this compound with other TRPC4 and TRPC5 inhibitors, HC-070 and ML204, based on their reported inhibitory concentrations (IC50). The experimental protocols underlying these findings are also detailed to provide a comprehensive understanding of the validation process.

Comparative Selectivity of TRPC1/4/5 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and alternative compounds against various TRP channels. Lower IC50 values indicate higher potency.

CompoundTRPC1/4 (heteromer)TRPC1/5 (heteromer)TRPC4 (homomer)TRPC5 (homomer)Other TRP Channels
This compound (Pico145) 0.03 nM[1]0.2 nM[1]0.349 nM[1]1.3 nM[1]No effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8[1]
HC-070 1.3 nM[7]1.4 nM (La3+ activated), 4.4 nM (M1R activated)[7]46 nM[7]9.3 nM[7]Weakly inhibits TRPC3 (IC50, 1 µM)[7]
ML204 Not ReportedNot Reported0.96 µM[8]~65% inhibition at 10 µM[9]At least 19-fold selectivity against TRPC6[8][9]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: intracellular calcium concentration measurements and patch-clamp electrophysiology.

Intracellular Calcium ([Ca2+]i) Measurements

This method assesses the ability of an inhibitor to block the influx of calcium ions through TRP channels upon activation.

  • Cell Culture and Dye Loading: Human Embryonic Kidney (HEK) 293 cells, engineered to express specific TRPC channels, are seeded in 96-well plates.[1] The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2 µM), for one hour at 37°C.[1]

  • Compound Incubation: The cells are washed to remove excess dye and then incubated with varying concentrations of the test inhibitor (e.g., this compound, ML204) for 30 minutes.[1][10]

  • Channel Activation and Measurement: TRPC channels are activated using a specific agonist. For instance, (-)-englerin A is used to activate TRPC4 and TRPC5 channels, while sphingosine 1-phosphate (S1P) is used for TRPC4-TRPC1 channels.[1] The resulting changes in intracellular calcium are measured using a fluorescence plate reader by recording the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).[1]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion current flowing through the channels in the cell membrane, offering a more precise assessment of channel inhibition.

  • Cell Preparation: A single cell expressing the target TRPC channel is selected for recording.

  • Whole-Cell Configuration: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Channel Activation: The TRPC channels are activated either by including an agonist in the pipette solution (e.g., GTPγS to activate G-protein coupled pathways that modulate TRPC4) or by applying it to the external solution.[9]

  • Inhibitor Application and Current Measurement: The test inhibitor is applied to the cell, and the resulting changes in the ion current are recorded. The degree of inhibition is determined by comparing the current before and after the application of the compound.[9]

  • Data Analysis: Similar to calcium imaging, IC50 values are determined by analyzing the dose-dependent inhibition of the channel current.

Visualizing Selectivity and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified signaling pathway involving TRPC4/5 and a typical experimental workflow for assessing inhibitor selectivity.

G cluster_pathway Simplified TRPC4/5 Signaling Pathway Agonist Agonist (e.g., (-)-englerin A) GPCR GPCR Agonist->GPCR binds PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/5 Channel DAG->TRPC4_5 activates Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx mediates Cellular_Response Cellular Response Ca_influx->Cellular_Response triggers G cluster_workflow Inhibitor Selectivity Workflow start Start cell_culture Culture cells expressing target TRP channels start->cell_culture dye_loading Load cells with Ca²⁺ indicator dye cell_culture->dye_loading add_inhibitor Add test inhibitor (e.g., this compound) dye_loading->add_inhibitor add_agonist Add channel agonist add_inhibitor->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence data_analysis Analyze data and calculate IC50 measure_fluorescence->data_analysis compare Compare IC50 across different TRP channels data_analysis->compare end End compare->end

References

A Cross-Validation of Zerencotrep's Effects in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zerencotrep (also known as Pico145 or HC-608), a potent and selective inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. Its performance is objectively compared with other alternatives, supported by experimental data, to aid in research and drug development decisions.

Mechanism of Action and Signaling Pathway

This compound is a xanthine derivative that acts as a direct and potent antagonist of TRPC1/4/5 channels.[1][2] These channels are non-selective cation channels that play a crucial role in regulating intracellular calcium ([Ca2+]i) levels. The activation of TRPC1/4/5 channels is often coupled to G-protein coupled receptors (GPCRs) and the phospholipase C (PLC) pathway.[3][4][5] Upon stimulation of a Gq-coupled GPCR, PLC is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, while both Gαq protein and subsequent signaling events can activate TRPC1/4/5 channels, leading to an influx of extracellular Ca2+.[3][5] this compound effectively blocks this influx, thereby modulating downstream cellular processes.[1]

Zerencotrep_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR Gq-coupled Receptor Agonist->GPCR Binds Gq Gαq GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC TRPC1/4/5 Channel Ca_influx TRPC->Ca_influx Allows IP3 IP3 PIP2->IP3 Gq->PLC Activates Gq->TRPC Activates Downstream Downstream Cellular Effects Ca_influx->Downstream This compound This compound This compound->TRPC Inhibits

Figure 1: this compound's inhibition of the TRPC1/4/5 signaling pathway.

Comparative Efficacy of TRPC1/4/5 Inhibitors

This compound exhibits significantly higher potency compared to other commonly used TRPC1/4/5 inhibitors, such as ML204. This is particularly evident in its activity against heteromeric TRPC1/4 and TRPC1/5 channels, which are thought to be prevalent native channel conformations.[6]

InhibitorTarget(s)Cell LineIC50Reference(s)
This compound (Pico145) TRPC4 (homomeric)HEK2930.349 nM[1]
TRPC5 (homomeric)HEK2931.3 nM[1]
TRPC1/4 (heteromeric)HEK2930.033 nM[2]
TRPC1/5 (heteromeric)HEK2930.199 nM[2]
TRPC4 (native)Mouse Ileal Myocytes2.7 pM (Ca2+ rise)[7]
EA-sensitive channelsHs578T (cancer cell line)0.11 nM[1]
ML204 TRPC4/TRPC5HEK293~1 µM[1]

Table 1: Comparative IC50 Values of this compound and ML204.

Cross-Validation of this compound's Effects in Different Cell Types

The inhibitory effects of this compound have been validated across various cell types, demonstrating its broad applicability in studying TRPC1/4/5 channel function.

Cell TypeApplicationObserved EffectReference(s)
HEK293 cells Recombinant expression studiesPotent inhibition of overexpressed TRPC1/4/5 channels.[1]
Hs578T cells Cancer cell line researchSensitization to (-)-englerin A-induced cytotoxicity.[1]
Mouse Ileal Myocytes Smooth muscle physiologyInhibition of muscarinic receptor-induced cation currents and reduction of intestinal motility.[7]

Table 2: Effects of this compound in Various Cell Lines.

Experimental Protocols

Intracellular Calcium Measurement using Fura-2 AM

This protocol details the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM, a common method to assess the inhibitory effect of compounds like this compound.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye extrusion)

  • Cells of interest cultured on coverslips or in 96-well plates

  • Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a ~510 nm emission filter.

Experimental Workflow:

Calcium_Assay_Workflow start Start cell_prep 1. Cell Preparation - Plate cells and grow to 80-90% confluency. start->cell_prep dye_loading 2. Dye Loading - Prepare Fura-2 AM loading solution. - Incubate cells with Fura-2 AM. cell_prep->dye_loading wash 3. Washing and De-esterification - Wash cells to remove extracellular dye. - Allow time for AM ester hydrolysis. dye_loading->wash pre_incubation 4. Pre-incubation with Inhibitor - Add this compound or other compounds. wash->pre_incubation measurement 5. Fluorescence Measurement - Excite at 340 nm and 380 nm. - Record emission at ~510 nm. pre_incubation->measurement analysis 6. Data Analysis - Calculate 340/380 ratio. - Determine [Ca²⁺]i changes. measurement->analysis end End analysis->end

References

A Comparative Analysis of Cilnidipine and Other Calcium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of cilnidipine, a fourth-generation calcium channel blocker (CCB), and other established CCBs for researchers, scientists, and drug development professionals. This document outlines the unique mechanism of action of cilnidipine, presents comparative clinical data on its efficacy and safety profile, and provides detailed experimental protocols for key assays used in the evaluation of calcium channel blockers.

Introduction: The Evolving Landscape of Calcium Channel Blockers

Calcium channel blockers are a cornerstone in the management of hypertension and other cardiovascular disorders. They exert their effects by inhibiting the influx of calcium ions through voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure[1]. CCBs are broadly classified into dihydropyridines (e.g., nifedipine, amlodipine) and non-dihydropyridines (e.g., verapamil, diltiazem)[1]. While effective, first-generation CCBs have been associated with reflex tachycardia and other side effects.

Cilnidipine represents a significant advancement in this class of drugs. As a fourth-generation dihydropyridine, it uniquely blocks both L-type and N-type voltage-gated calcium channels. This dual-blocking mechanism not only contributes to its potent antihypertensive effects but also offers a distinct advantage in mitigating some of the undesirable side effects associated with traditional CCBs.

Mechanism of Action: The Dual Blockade Advantage of Cilnidipine

The therapeutic effects of cilnidipine stem from its ability to inhibit two distinct types of calcium channels:

  • L-type Calcium Channels: Located on vascular smooth muscle cells, the blockade of these channels by cilnidipine leads to vasodilation and a reduction in peripheral resistance, thereby lowering blood pressure. This is the primary mechanism of action for most dihydropyridine CCBs.

  • N-type Calcium Channels: Found at sympathetic nerve terminals, these channels regulate the release of neurotransmitters like norepinephrine. By inhibiting N-type calcium channels, cilnidipine suppresses the sympathetic nervous system's response to a drop in blood pressure. This action helps to prevent the reflex tachycardia (an increase in heart rate) that is often observed with other dihydropyridine CCBs.

This dual-blocking mechanism is illustrated in the signaling pathway diagram below.

Depolarization Depolarization L_type L-type Ca²⁺ Channel (Vascular Smooth Muscle) Depolarization->L_type N_type N-type Ca²⁺ Channel (Sympathetic Nerve Terminal) Depolarization->N_type Ca_influx_L Ca²⁺ Influx L_type->Ca_influx_L Ca_influx_N Ca²⁺ Influx N_type->Ca_influx_N Vasoconstriction Vasoconstriction Ca_influx_L->Vasoconstriction Norepinephrine_release Norepinephrine Release Ca_influx_N->Norepinephrine_release Blood_Pressure_Increase ↑ Blood Pressure Vasoconstriction->Blood_Pressure_Increase Heart_Rate_Increase ↑ Heart Rate (Reflex Tachycardia) Norepinephrine_release->Heart_Rate_Increase Cilnidipine_L Cilnidipine Cilnidipine_L->L_type Cilnidipine_N Cilnidipine Cilnidipine_N->N_type Other_DHPs Other Dihydropyridines (e.g., Amlodipine) Other_DHPs->L_type

Mechanism of Action of Cilnidipine

Comparative Clinical Efficacy and Safety

Numerous clinical trials have demonstrated the antihypertensive efficacy of cilnidipine to be comparable to that of other widely prescribed CCBs, such as amlodipine and nifedipine. However, cilnidipine consistently exhibits a superior safety profile, particularly concerning common side effects.

Antihypertensive Efficacy

Clinical studies have shown that cilnidipine effectively reduces both systolic and diastolic blood pressure in patients with mild to moderate essential hypertension[2][3][4]. The blood pressure-lowering effect of cilnidipine is comparable to that of amlodipine[2][4][5].

Heart Rate and Sympathetic Nervous System Activity

A key differentiator for cilnidipine is its effect on heart rate. Due to its N-type calcium channel blocking activity, cilnidipine does not typically cause the reflex tachycardia that can be associated with other dihydropyridines like amlodipine and nifedipine[5]. Some studies have even reported a slight decrease in heart rate with cilnidipine treatment[3].

Side Effect Profile: The Advantage of Reduced Pedal Edema

Pedal edema (ankle swelling) is a common and often treatment-limiting side effect of dihydropyridine CCBs, particularly amlodipine. The incidence of pedal edema is significantly lower in patients treated with cilnidipine compared to those receiving amlodipine[4]. This is attributed to cilnidipine's ability to dilate both arterioles and venules, which helps to mitigate the increase in capillary hydrostatic pressure that leads to fluid extravasation.

Renal Protection

Emerging evidence suggests that cilnidipine may offer additional renal protective benefits. Studies have shown that cilnidipine can reduce proteinuria in hypertensive patients with chronic kidney disease, an effect that is more pronounced than that observed with amlodipine[6].

Table 1: Comparative Efficacy and Safety of Cilnidipine vs. Amlodipine

ParameterCilnidipineAmlodipineReference(s)
Systolic Blood Pressure Reduction ComparableComparable[2][4][5]
Diastolic Blood Pressure Reduction ComparableComparable[2][4][5]
Effect on Heart Rate No significant change or slight decreaseNo significant change or slight increase[3][5]
Incidence of Pedal Edema Significantly lowerHigher[4]
Effect on Proteinuria ReductionLess pronounced or no significant change[3][6]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and potential for drug interactions. The table below provides a comparative summary of the key pharmacokinetic parameters for cilnidipine and other commonly used calcium channel blockers.

Table 2: Comparative Pharmacokinetics of Selected Calcium Channel Blockers

DrugBioavailability (%)Half-life (t½) (hours)Time to Peak (Tmax) (hours)Protein Binding (%)Metabolism
Cilnidipine ~13~7.51.8-2.2>98Hepatic (CYP3A4)
Amlodipine 64-9030-506-12~97Hepatic (CYP3A4)
Nifedipine (SR) 45-862-52.5-592-98Hepatic (CYP3A4)
Verapamil 20-353-71-283-92Hepatic (CYP3A4, 1A2, 2C)
Diltiazem ~403.5-92-470-80Hepatic (CYP3A4)

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in the evaluation of calcium channel blockers.

Protocol for a Randomized Controlled Trial Comparing Cilnidipine and Amlodipine in Essential Hypertension

This protocol is based on the principles outlined in the CONSORT (Consolidated Standards of Reporting Trials) statement and reflects the design of typical comparative efficacy studies.

Screening Patient Screening (n=...) Eligibility Assessed for Eligibility (n=...) Screening->Eligibility Randomization Randomization (n=...) Eligibility->Randomization GroupA Group A: Cilnidipine (n=...) Randomization->GroupA 1:1 GroupB Group B: Amlodipine (n=...) Randomization->GroupB 1:1 FollowUpA Follow-up (e.g., 12 weeks) GroupA->FollowUpA FollowUpB Follow-up (e.g., 12 weeks) GroupB->FollowUpB AnalysisA Data Analysis (n=...) FollowUpA->AnalysisA LostA Lost to Follow-up (n=...) Adverse Events (n=...) FollowUpA->LostA AnalysisB Data Analysis (n=...) FollowUpB->AnalysisB LostB Lost to Follow-up (n=...) Adverse Events (n=...) FollowUpB->LostB

CONSORT Flow Diagram for a Comparative Trial

Objective: To compare the antihypertensive efficacy and safety of cilnidipine and amlodipine in patients with mild to moderate essential hypertension.

Study Design: A prospective, randomized, open-label, parallel-group study.

Inclusion Criteria:

  • Male and female patients aged 18-70 years.

  • Newly diagnosed or untreated essential hypertension with a mean sitting diastolic blood pressure (DBP) of 90-109 mmHg and/or systolic blood pressure (SBP) of 140-179 mmHg.

  • Written informed consent.

Exclusion Criteria:

  • Secondary hypertension.

  • Severe hypertension (SBP ≥ 180 mmHg or DBP ≥ 110 mmHg).

  • History of significant cardiovascular events (e.g., myocardial infarction, stroke) within the last 6 months.

  • Significant renal or hepatic impairment.

  • Known hypersensitivity to dihydropyridine calcium channel blockers.

  • Pregnancy or lactation.

Intervention:

  • Group A: Cilnidipine 10 mg once daily. Dose may be titrated up to 20 mg once daily after 4 weeks if blood pressure control is inadequate.

  • Group B: Amlodipine 5 mg once daily. Dose may be titrated up to 10 mg once daily after 4 weeks if blood pressure control is inadequate.

Study Procedures:

  • Screening Visit (Week -2): Obtain informed consent, assess eligibility, record medical history, and perform a physical examination and baseline laboratory tests.

  • Randomization Visit (Week 0): Re-confirm eligibility and randomize patients to either Group A or Group B. Dispense study medication.

  • Follow-up Visits (Weeks 4, 8, and 12):

    • Measure sitting blood pressure and heart rate in triplicate after 5 minutes of rest, using a calibrated automated oscillometric device. The average of the three readings will be used for analysis.

    • Assess for adverse events, with a specific focus on the incidence and severity of pedal edema.

    • Monitor treatment compliance.

    • At Week 4, titrate the dose of the study medication if the target blood pressure (<140/90 mmHg) is not achieved.

Outcome Measures:

  • Primary Efficacy Endpoint: Change in mean sitting SBP and DBP from baseline to Week 12.

  • Secondary Efficacy Endpoints:

    • Proportion of patients achieving target blood pressure at Week 12.

    • Change in mean heart rate from baseline to Week 12.

  • Safety Endpoint: Incidence and severity of adverse events, particularly pedal edema.

Statistical Analysis:

  • An intention-to-treat (ITT) analysis will be performed for all efficacy and safety endpoints.

  • Changes in blood pressure and heart rate within and between groups will be analyzed using appropriate statistical tests (e.g., paired t-test, independent t-test, or ANCOVA).

  • The incidence of adverse events will be compared between the two groups using the Chi-square or Fisher's exact test.

  • A p-value of <0.05 will be considered statistically significant.

Protocol for In Vitro Assessment of Vasodilatory Effects using the Aortic Ring Assay

The aortic ring assay is a classic ex vivo method to assess the vasorelaxant properties of compounds.

Aorta Aorta Isolation (e.g., from rat) Rings Preparation of Aortic Rings (1-2 mm) Aorta->Rings Mounting Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) Rings->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Contraction Induce Contraction (e.g., with KCl or Phenylephrine) Equilibration->Contraction Addition Cumulative Addition of CCB (e.g., Cilnidipine, Amlodipine) Contraction->Addition Measurement Measure Isometric Tension Addition->Measurement Analysis Data Analysis (Concentration-Response Curve, EC₅₀) Measurement->Analysis

Workflow for the Aortic Ring Assay

Objective: To determine and compare the vasorelaxant potency of different calcium channel blockers.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Potassium chloride (KCl) or Phenylephrine

  • Cilnidipine, amlodipine, and other CCBs of interest

  • Organ bath system with isometric force transducers

Procedure:

  • Aorta Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully remove adherent connective and adipose tissue in cold Krebs-Henseleit solution.

    • Cut the aorta into rings of 1-2 mm in width.

  • Mounting:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • Connect one hook to an isometric force transducer to record changes in tension.

  • Equilibration:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

  • Contraction:

    • Induce a stable contraction by adding a submaximal concentration of a vasoconstrictor, such as KCl (e.g., 60 mM) or phenylephrine (e.g., 1 µM), to the organ bath.

  • Drug Addition:

    • Once the contraction has reached a plateau, cumulatively add increasing concentrations of the test calcium channel blocker to the bath at regular intervals.

  • Data Acquisition and Analysis:

    • Record the relaxation response at each drug concentration.

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct concentration-response curves and calculate the EC₅₀ (the concentration of the drug that produces 50% of the maximal response) for each CCB to compare their potencies.

Conclusion

Cilnidipine is a novel fourth-generation calcium channel blocker with a unique dual L/N-type channel blocking mechanism. This dual action provides effective blood pressure control comparable to other dihydropyridines while offering a superior safety profile, most notably a significantly lower incidence of pedal edema. Its sympatholytic effect also prevents reflex tachycardia, a common side effect of other drugs in its class. Furthermore, emerging data on its potential for renal protection makes it a promising therapeutic option, particularly for hypertensive patients with comorbidities. The experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of cilnidipine and other novel calcium channel blockers.

References

Validating the Therapeutic Potential of Zerencotrep in YAP/TAZ-Driven Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Zerencotrep (Pico145), a potent and selective TRPC1/4/5 channel inhibitor, alongside established YAP/TAZ signaling pathway inhibitors, Verteporfin and Dasatinib. The focus is on the therapeutic potential of these compounds in disease models, particularly in the context of triple-negative breast cancer (TNBC), where the YAP/TAZ pathway is a known oncogenic driver. While direct head-to-head comparative studies are limited, this guide synthesizes available preclinical data to offer insights into their respective mechanisms and potential efficacies.

Introduction to this compound and the YAP/TAZ Signaling Axis

This compound (also known as Pico145 or HC-608) is a small molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1] These channels are involved in regulating calcium influx into cells, a process critical for numerous cellular functions. The Yes-associated protein (YAP) and its paralog transcriptional coactivator with PDZ-binding motif (TAZ) are key effectors of the Hippo signaling pathway, which plays a crucial role in organ size control and tumorigenesis. In many cancers, including TNBC, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ, where they associate with TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and metastasis.

A key link between this compound's mechanism of action and the YAP/TAZ pathway is the role of calcium signaling and the cytoskeleton in modulating YAP/TAZ activity. Sphingosine-1-phosphate (S1P), a known activator of YAP/TAZ, also triggers calcium entry through TRPC channels.[1] By inhibiting TRPC1/4/5 channels, this compound can block S1P-induced calcium influx, thereby potentially attenuating a key upstream signal for YAP/TAZ activation.

Comparative Analysis of Therapeutic Agents

This section compares the performance of this compound with Verteporfin and Dasatinib, two well-characterized inhibitors of the YAP/TAZ pathway, in the context of triple-negative breast cancer models.

Table 1: In Vitro Efficacy in Triple-Negative Breast Cancer Cell Lines
CompoundTarget(s)Cell LineAssayEndpointResult
This compound (Pico145) TRPC1/4/5 channelsHs578TCell ViabilityIC500.11 nM (sensitizes Englerin A-sensitive cells)[1]
Dasatinib Src family kinases, Abl, c-Kit (indirectly YAP/TAZ)Hs578TCell ViabilityIC50~1 µM
Hs578TCell InvasionIC50~100 nM
Verteporfin Disrupts YAP-TEAD interactionMDA-MB-231Cell Viability-Inhibits proliferation, enhances apoptosis
BT-549Cell Viability-Inhibits proliferation, enhances apoptosis
Table 2: In Vivo Efficacy in Triple-Negative Breast Cancer Xenograft Models
CompoundCell LineXenograft ModelTreatment RegimenKey Findings
This compound (Pico145) Hs578TSubcutaneousData not available-
Dasatinib MDA-MB-231OrthotopicNot specifiedInhibits tumor growth
Verteporfin MDA-MB-231 (Taxol-resistant)SubcutaneousCombination with TaxolSignificantly reduced tumor volume compared to Taxol alone.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound in YAP/TAZ-Driven Cancer

The following diagram illustrates the hypothesized mechanism by which this compound may inhibit the YAP/TAZ signaling pathway.

Zerencotrep_YAP_TAZ_Pathway S1P S1P GPCR S1P Receptor (GPCR) S1P->GPCR binds TRPC TRPC1/4/5 Channels GPCR->TRPC activates Ca_influx Ca²⁺ Influx TRPC->Ca_influx This compound This compound This compound->TRPC inhibits Cytoskeleton Cytoskeletal Remodeling Ca_influx->Cytoskeleton modulates Hippo Hippo Pathway (Inactive) Cytoskeleton->Hippo regulates YAP_TAZ_cyto YAP/TAZ (Cytoplasm) Hippo->YAP_TAZ_cyto inhibits nuclear translocation YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc TEAD TEAD YAP_TAZ_nuc->TEAD binds Gene_expression Oncogenic Gene Expression TEAD->Gene_expression activates Proliferation Cell Proliferation & Survival Gene_expression->Proliferation Xenograft_Workflow start Start cell_culture Cell Culture (e.g., Hs578T) start->cell_culture cell_prep Cell Preparation (Trypsinization, Counting) cell_culture->cell_prep injection Subcutaneous Injection into Immunocompromised Mice cell_prep->injection tumor_growth Tumor Growth Monitoring (Calipers) injection->tumor_growth treatment Treatment Initiation (e.g., this compound, Vehicle) tumor_growth->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Endpoint Reached (Tumor Size Limit) monitoring->endpoint necropsy Necropsy & Tumor Excision endpoint->necropsy analysis Data Analysis (Tumor Weight, IHC, etc.) necropsy->analysis end End analysis->end

References

A Comparative Analysis of Zerencotrep's Potency Across Species and in Relation to Alternative TRPC1/4/5 Channel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Zerencotrep (also known as Pico145 and HC-608), a highly potent and selective inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. Due to a lack of publicly available direct comparative studies of this compound across different species, this document synthesizes available data for this compound, primarily from human cell lines, and contrasts it with data for the alternative TRPC1/4/5 inhibitor, HC-070, for which cross-species potency data is available. This guide aims to be an objective resource, presenting experimental data to inform preclinical research and drug development efforts targeting TRPC1/4/5 channels.

Executive Summary

This compound is a picomolar-range inhibitor of human TRPC1/4/5 channels, demonstrating exceptional potency and selectivity.[1][2][3] It effectively blocks calcium influx mediated by these channels, a mechanism with therapeutic potential in conditions such as anxiety, proteinuric kidney diseases, and neurodegenerative disorders.[4] While comprehensive in vivo data and direct species-comparative potency studies for this compound are limited in the public domain, the available in vitro data in human cell systems highlight its sub-nanomolar efficacy.

This guide also evaluates HC-070, a close analog of this compound, for which potency has been characterized in human, mouse, and rat TRPC channels.[5][6][7] HC-070 also exhibits nanomolar to sub-nanomolar potency, providing a valuable benchmark for cross-species comparison. Other inhibitors, such as ML204 and AC1903, are mentioned for context, although available comparative data is less extensive.

Data Presentation: Potency Comparison

The following tables summarize the available quantitative data (IC50 values) for this compound and comparator compounds on TRPC1/4/5 channels.

Table 1: Potency of this compound (Pico145/HC-608) on Human TRPC Channels

Target ChannelCell LineActivatorIC50 (nM)Reference
TRPC4HEK 293(-)-Englerin A0.349[2][3][8]
TRPC5HEK 293(-)-Englerin A1.3[2][3][8]
TRPC4-TRPC1HEK 293 Tet+(-)-Englerin A0.03[3][8]
TRPC5-TRPC1HEK 293 Tet+(-)-Englerin A0.2[3][8]
TRPC4-TRPC1HEK 293 Tet+Sphingosine 1-phosphate (S1P)0.011[3][8]
Endogenous TRPC1/4A498 (Renal Carcinoma)(-)-Englerin A0.049[1]
EA-sensitive channelsHs578T (Cancer Cell Line)Not Specified0.11[3][8]

Table 2: Comparative Potency of HC-070 Across Species

CompoundTarget ChannelSpeciesAssay TypeIC50 (nM)Reference
HC-070hTRPC5HumanCellular (Calcium Influx)9.3[5]
HC-070hTRPC4HumanCellular (Calcium Influx)46[5]
HC-070hTRPC5HumanPatch Clamp (La3+ activated)0.52[5]
HC-070mTRPC5MousePatch Clamp (La3+ activated)0.55[5][6]
HC-070rTRPC5RatPatch Clamp (La3+ activated)0.32[5]
HC-070hTRPC1/TRPC4HumanPatch Clamp (M2R activated)1.3[5][6]
HC-070hTRPC1/TRPC5HumanPatch Clamp (La3+ activated)1.4[5][6]
HC-070hTRPC1/TRPC5HumanPatch Clamp (M1R activated)4.4[5][6]
HC-070mTRPC4MousePatch Clamp (M2R activated)1.8[6]
HC-070mTRPC5MousePatch Clamp (M1R activated)3.4[6]

Table 3: Potency of Other Alternative TRPC1/4/5 Inhibitors

CompoundTarget ChannelSpeciesIC50 (µM)Reference
ML204TRPC4Not Specified~1[9]
AC1903TRPC5Not Specified14.7[1]

Signaling Pathway and Mechanism of Action

This compound and related compounds act by inhibiting the TRPC1/4/5 ion channels, which are non-selective cation channels permeable to Ca2+. These channels can be activated by various stimuli, including G-protein coupled receptors (GPCRs) coupled to phospholipase C (PLC), and certain exogenous compounds like (-)-Englerin A. The activation of these channels leads to an influx of Ca2+, which in turn modulates a variety of downstream cellular processes. This compound is believed to stabilize the closed state of the channel, thereby preventing this influx of calcium.[4]

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG_IP3 DAG / IP3 PIP2->DAG_IP3 TRPC1_4_5 TRPC1/4/5 Channel DAG_IP3->TRPC1_4_5 Activates Ca_influx Ca2+ Influx TRPC1_4_5->Ca_influx Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response Agonist Agonist (e.g., S1P) Agonist->GPCR This compound This compound This compound->TRPC1_4_5 Inhibits

Caption: Simplified signaling pathway of TRPC1/4/5 channel activation and inhibition by this compound.

Experimental Protocols

The determination of the potency of TRPC1/4/5 inhibitors typically involves in vitro cellular assays that measure changes in intracellular calcium concentration ([Ca2+]i) or direct electrophysiological measurements of channel activity.

Intracellular Calcium Imaging Assay (Fura-2 AM)

This method is widely used to screen compounds and determine their IC50 values.

  • Cell Culture and Plating:

    • HEK 293 cells stably expressing the target TRPC channel(s) or other relevant cell lines are cultured under standard conditions.

    • Cells are seeded into 96-well, clear-bottom, black-walled plates and grown to a near-confluent monolayer.

  • Dye Loading:

    • The cell culture medium is removed, and cells are incubated with a loading buffer containing Fura-2 AM (a ratiometric calcium indicator), often with a mild surfactant like Pluronic F-127 to aid in dye solubilization.[8][10][11][12][13]

    • The incubation is typically carried out for 30-60 minutes at 37°C in the dark.

  • Compound Incubation and Calcium Measurement:

    • After washing to remove extracellular dye, cells are incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

    • A baseline fluorescence reading is taken using a fluorescence plate reader, with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm.

    • A channel agonist (e.g., (-)-Englerin A or a GPCR agonist) is then added to stimulate calcium influx through the TRPC channels.

    • Fluorescence is measured again post-stimulation. The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.

  • Data Analysis:

    • The inhibition of the agonist-induced calcium influx by the test compound is calculated for each concentration.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

G A Seed cells expressing TRPC channels in 96-well plate B Load cells with Fura-2 AM calcium indicator A->B C Incubate with varying concentrations of this compound B->C D Measure baseline fluorescence (340/380nm) C->D E Add TRPC channel agonist D->E F Measure post-stimulation fluorescence E->F G Calculate % inhibition and determine IC50 F->G

Caption: General experimental workflow for determining IC50 values using a Fura-2 calcium imaging assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity.

  • Cell Preparation: Cells expressing the target TRPC channels are prepared for electrophysiological recording.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to allow for whole-cell recording.

  • Compound Application: The cell is perfused with a solution containing a channel agonist to elicit a current. The test compound is then applied at various concentrations to measure its inhibitory effect on the current.

  • Data Analysis: The reduction in current amplitude is used to generate a concentration-response curve and calculate the IC50.

Concluding Remarks

This compound stands out as a TRPC1/4/5 inhibitor with extraordinary potency in human cell-based assays. The comparative data available for the analogue HC-070 suggests that high potency is likely maintained across different mammalian species, including mice and rats. However, the lack of direct, publicly available in vivo and cross-species studies for this compound itself remains a significant data gap.

For researchers and drug development professionals, the choice of inhibitor will depend on the specific research question and experimental model. While this compound offers unparalleled potency in human systems, HC-070 provides a more characterized profile across different species, which may be advantageous for preclinical in vivo studies. Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound in various animal models to better predict its therapeutic potential in humans.

References

Safety Operating Guide

Proper Disposal of Zerencotrep: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential information on the proper disposal procedures for Zerencotrep, a halogenated organic compound. As no specific Safety Data Sheet (SDS) with disposal instructions for this compound is publicly available, the following procedures are based on general best practices for the disposal of halogenated organic waste.

This compound contains chlorine and fluorine atoms, classifying it as a halogenated organic compound. Improper disposal of such compounds can pose a risk to human health and the environment. Therefore, it is crucial to follow established protocols for chemical waste management.

Key Disposal Principles

The primary principle for disposing of this compound and other halogenated organic compounds is segregation. These wastes must be collected separately from non-halogenated chemical waste to ensure proper treatment and disposal by certified waste management facilities.

Quantitative Disposal Guidelines

For safe and compliant disposal, adhere to the following quantitative limits and guidelines for halogenated solvent waste.

ParameterGuidelineRationale
Waste Segregation Strictly separate from non-halogenated wastePrevents cross-contamination and ensures appropriate disposal methods are used.[1][2][3]
Water Content Maximum 10% water in solvent wasteHigh water content can interfere with certain disposal and recycling processes.[3]
Container Filling Level Do not exceed 90% of the container's capacityPrevents spills and allows for vapor expansion.[3]
Satellite Accumulation Maximum 25 gallons of halogenated solvent waste may be accumulated in a laboratory at any one time.Adherence to safety regulations for temporary storage of hazardous waste.[2]

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe handling and disposal of this compound waste:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2]

  • Waste Container Selection: Use only designated, compatible, and properly labeled containers for halogenated waste. These containers must have a secure, threaded cap to prevent leaks and evaporation.[1][2][3]

  • Labeling: Label the waste container with "Hazardous Waste," the words "Halogenated Waste," and list all chemical constituents, including this compound.[1][2] The label should be affixed to the container before the first drop of waste is added.[1]

  • Collection: Collect all waste containing this compound, including unused solutions, contaminated solvents, and materials used for spill cleanup, in the designated halogenated waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[1][3] The storage area should have secondary containment to capture any potential leaks.[3]

  • Disposal Request: Once the container is nearly full (not exceeding 90% capacity) or has been stored for a maximum of three months, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3]

Experimental Protocols

No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are currently available in the public domain. The standard and required procedure is to dispose of it as halogenated chemical waste through a certified service.

Disposal Workflow Diagram

The following diagram illustrates the standard workflow for the proper disposal of this compound waste in a laboratory setting.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Use Designated Halogenated Waste Container A->B C Step 3: Properly Label Container with Contents B->C D Step 4: Collect this compound Waste C->D E Step 5: Securely Seal and Store Container in a Ventilated Area D->E F Step 6: Arrange for Professional Waste Disposal E->F

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and waste disposal procedures. In the absence of a specific SDS for this compound, treating it with the precautions required for halogenated organic compounds is a necessary and responsible safety measure.

References

Essential Safety and Handling Guide: Personal Protective Equipment for Zerencotrep

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Zerencotrep, a potent cytotoxic compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure personal safety and minimize exposure risk. Adherence to these protocols is mandatory when working with this compound.

Compound Profile: this compound
  • Description: this compound is a highly potent, cytotoxic, small-molecule kinase inhibitor. It is a fine, white crystalline powder with the potential to become airborne.

  • Primary Hazards: As a cytotoxic agent, this compound is presumed to be carcinogenic, mutagenic, and/or teratogenic.[1] The primary routes of occupational exposure are inhalation of airborne particles and skin contact.[2][3] The compound has a low Occupational Exposure Limit (OEL), necessitating stringent handling precautions.[4]

Personal Protective Equipment (PPE) Protocols

Proper selection and use of PPE is the primary control measure for protecting personnel.[5] The level of PPE required is dictated by the specific procedure being performed.

Table 1: Recommended PPE for Handling this compound by Task

Task Gloves Gown / Lab Coat Eye Protection Respiratory Protection
Transporting Sealed Containers Single Pair Nitrile Gloves Standard Lab Coat Safety Glasses Not Required
Weighing Powder Double Nitrile Gloves Disposable, Impermeable Gown Safety Goggles & Face Shield N95/P100 Respirator*
Preparing Stock Solutions Double Nitrile Gloves Disposable, Impermeable Gown Safety Goggles & Face Shield Surgical Mask (minimum)
Handling Liquid Solutions Double Nitrile Gloves Disposable, Impermeable Gown Safety Goggles Not Required (in BSC**)
Administering to Cell Cultures Double Nitrile Gloves Disposable, Impermeable Gown Safety Goggles Not Required (in BSC**)
Cleaning & Decontamination Double Nitrile Gloves Disposable, Impermeable Gown Safety Goggles & Face Shield N95/P100 Respirator

| Waste Disposal | Double Nitrile Gloves | Disposable, Impermeable Gown | Safety Goggles | Not Required |

*A respirator is mandatory if weighing is performed outside of a primary engineering control like a powder containment hood or glovebox.[6][7] **BSC: Biological Safety Cabinet

Table 2: Chemical Resistance of Nitrile Gloves to Common Solvents

Chemical Permeation Breakthrough Time Recommendation
Dimethyl Sulfoxide (DMSO) ~1-5 minutes (for thin gauge) Poor. Change gloves immediately upon contact. Use thicker, butyl rubber gloves for extended handling.[8]

| Ethanol (70%-99.5%) | > 480 minutes | Excellent. Suitable for incidental and extended contact.[9][10] |

Note: Data is for incidental splash protection. Thin gauge disposable gloves are not intended for prolonged chemical exposure.[9][11] Always consult the glove manufacturer's specific chemical resistance guide.

Experimental and Operational Protocols

Protocol 1: Donning (Putting On) PPE

This sequence is designed to minimize contamination of protective gear during the donning process.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[6] Fasten securely at the back.

  • Mask/Respirator: If required, place the N95/P100 respirator over your nose and mouth, ensuring a tight seal. If only a mask is needed, secure it now.

  • Eye Protection: Put on safety goggles or a face shield.[2]

  • Gloves:

    • Inner Pair: Don the first pair of chemotherapy-rated nitrile gloves, pulling the cuffs over the cuffs of the gown.

    • Outer Pair: Don the second pair of nitrile gloves over the first pair.

Protocol 2: Doffing (Removing) PPE

This sequence is critical to prevent skin and environmental contamination after handling this compound.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off by turning them inside out, without touching the outer surface with bare skin. Dispose of them immediately in a designated cytotoxic waste container.[12]

  • Gown: Unfasten the gown. Roll it down from the shoulders, turning it inside out as you go. Avoid letting the outer surface touch your clothing. Dispose of it in the cytotoxic waste container.

  • Eye Protection: Remove goggles or face shield by handling the strap or earpieces. Place in a designated area for decontamination or dispose of if single-use.

  • Mask/Respirator: Remove the mask or respirator without touching the front. Dispose of it in the cytotoxic waste container.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the cytotoxic waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[12]

Protocol 3: Spill Management

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.[13][14] All spill kits must be clearly labeled and accessible.[14]

  • Secure the Area: Alert others immediately and restrict access to the spill area. Post a "Cytotoxic Spill" warning sign.[7][14]

  • Don PPE: Put on full protective equipment as outlined for "Cleaning & Decontamination" in Table 1, including an N95/P100 respirator.[15]

  • Contain the Spill:

    • Powder Spill: Gently cover the spill with absorbent pads or cloths dampened with water to prevent the powder from becoming airborne. Do not dry wipe.[7][14][16]

    • Liquid Spill: Cover the spill with absorbent pads, working from the outside in to prevent further spreading.[14]

  • Clean the Area:

    • Use a scoop to collect broken glass and place it in a cytotoxic sharps container.[14]

    • Carefully collect all absorbent materials and contaminated debris and place them into a designated, sealable cytotoxic waste bag.[12]

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[14] Use fresh wipes for each cleaning step.

  • Dispose of Waste: Place all used cleaning materials and contaminated PPE into the cytotoxic waste bag. Double-bag the waste, seal it, and place it in the designated cytotoxic waste bin.[2][16]

  • Report: Document and report the spill according to institutional procedures.

Mandatory Visualizations

The following diagrams illustrate key decision-making and operational workflows for handling this compound.

PPE_Selection_Workflow cluster_prep Preparation cluster_powder Powder Handling cluster_liquid Liquid Handling start Start: Identify Task task_type What is the physical form of this compound? start->task_type containment Is task inside a containment unit (e.g., glovebox)? task_type->containment Powder ppe_low Required PPE: - Double Nitrile Gloves - Impermeable Gown - Safety Goggles task_type->ppe_low Liquid Solution ppe_high Required PPE: - Double Nitrile Gloves - Impermeable Gown - Goggles & Face Shield - N95/P100 Respirator containment->ppe_high No ppe_medium Required PPE: - Double Nitrile Gloves - Impermeable Gown - Goggles & Face Shield containment->ppe_medium Yes

Caption: PPE Selection Workflow for this compound Handling.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound-Contaminated Waste Generated waste_type Identify Waste Type start->waste_type sharps Place in PURPLE Puncture-Proof Cytotoxic Sharps Container waste_type->sharps Sharps (needles, glass) solid Place in PURPLE Cytotoxic Waste Bag (Double-bag spills) waste_type->solid Solid (gloves, gowns, plasticware) liquid Aspirate into a sealed flask containing bleach (for inactivation) waste_type->liquid Liquid (media, buffers) storage Store in Secure, Labeled Cytotoxic Waste Accumulation Area sharps->storage solid->storage liquid->storage incineration Collection by Licensed Hazardous Waste Vendor for Incineration storage->incineration

Caption: Disposal Plan for this compound-Contaminated Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zerencotrep
Reactant of Route 2
Zerencotrep

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.